Adafosbuvir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJYGVDQZBBONK-SEUXLIJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613589-09-5 | |
| Record name | Adafosbuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613589095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adafosbuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADAFOSBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S83770Y75R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Adafosbuvir Against HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adafosbuvir (formerly AL-335) is a novel phosphoramidate prodrug of a uridine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), its mechanism of action is centered on the potent and selective inhibition of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. This document provides a comprehensive technical overview of the molecular mechanism, inhibitory kinetics, and experimental methodologies used to characterize the antiviral activity of this compound.
Introduction to HCV NS5B Polymerase as a Therapeutic Target
The HCV NS5B polymerase is a key enzyme in the viral life cycle, responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand viral genomes.[1] The active site of the NS5B polymerase is highly conserved across all HCV genotypes, making it an attractive target for the development of broad-spectrum antiviral therapies.[2] Nucleoside/nucleotide analog inhibitors are a class of DAAs that mimic natural substrates of the polymerase.[3] These agents, upon incorporation into the nascent viral RNA chain, lead to premature termination of RNA synthesis, thereby halting viral replication.[2]
The Prodrug Approach: Intracellular Activation of this compound
This compound is administered as a phosphoramidate prodrug, a strategy designed to enhance its cell permeability and ensure efficient delivery of the active nucleotide analog into hepatocytes, the primary site of HCV replication.[4] Once inside the hepatocyte, this compound undergoes a multi-step enzymatic conversion to its pharmacologically active triphosphate form, ALS-022235.[4]
This bioactivation pathway is initiated by the hydrolytic cleavage of the phosphoramidate moiety by cellular esterases, such as cathepsin A and carboxylesterase 1, to yield the monophosphate intermediate, ALS-022239.[4] Subsequent phosphorylation events, catalyzed by host cell kinases, convert the monophosphate to the diphosphate and finally to the active triphosphate, ALS-022235.[4] This intracellular trapping of the charged triphosphate metabolite concentrates the active inhibitor at its site of action.
Caption: Intracellular activation cascade of this compound.
Molecular Mechanism of NS5B Polymerase Inhibition
The active triphosphate metabolite of this compound, ALS-022235, acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase.[4] Structurally mimicking UTP, ALS-022235 binds to the active site of the enzyme.[4] Upon incorporation into the elongating viral RNA strand, it functions as a non-obligate chain terminator.[4] The presence of specific modifications on the sugar moiety of the nucleoside analog sterically hinders the formation of a phosphodiester bond with the subsequent incoming nucleotide, thereby preventing further extension of the RNA chain and effectively terminating viral replication.[5]
Caption: Competitive inhibition and chain termination by ALS-022235.
Quantitative Analysis of Inhibitory Activity
The antiviral potency of this compound and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key inhibitory parameters.
Table 1: In Vitro Inhibition of HCV NS5B Polymerase by this compound's Active Triphosphate Metabolite (ALS-022235)
| Compound/Metabolite | Assay Type | Parameter | Value |
| Triphosphates of 4'-fluoro-2'-C-substituted uridine analogues | Cell-Free NS5B Polymerase Inhibition | IC₅₀ | As low as 27 nM[4] |
| This compound (AL-335) | Cell-Free NS5B Polymerase Inhibition | IC₅₀ | As low as 70 nM[4] |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Compound | Assay Type | Parameter | Value |
| This compound (AL-335) | HCV Subgenomic Replicon Assay | EC₅₀ | As low as 20 nM |
Detailed Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay quantifies the direct inhibitory effect of the triphosphate metabolite of this compound (ALS-022235) on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility)
-
RNA template (e.g., a homopolymeric or heteropolymeric sequence)
-
RNA primer
-
Natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]UTP)
-
ALS-022235 (triphosphate metabolite of this compound)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 50 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of ALS-022235 in the reaction buffer.
-
In a microtiter plate, combine the reaction buffer, RNA template, RNA primer, and a mix of three non-radiolabeled rNTPs.
-
Add the serially diluted ALS-022235 or vehicle control to the appropriate wells.
-
Initiate the reaction by adding a mixture of the purified NS5B enzyme and the radiolabeled rNTP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated radiolabeled rNTPs.
-
Measure the incorporated radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of ALS-022235 relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of the this compound prodrug to inhibit HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 human hepatoma cell line
-
HCV subgenomic replicon RNA (containing a reporter gene, e.g., luciferase)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Electroporation apparatus
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Culture Huh-7 cells to the appropriate confluency.
-
Harvest and wash the cells, then resuspend in a suitable buffer for electroporation.
-
Mix the cell suspension with the HCV subgenomic replicon RNA and perform electroporation to introduce the RNA into the cells.
-
Plate the electroporated cells in multi-well plates and allow them to adhere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the serially diluted this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) to allow for HCV replication and drug action.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Intracellular Metabolism and Phosphorylation Assay in Primary Human Hepatocytes
This assay is designed to quantify the conversion of the this compound prodrug to its active triphosphate metabolite within primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing and plating media
-
Collagen-coated culture plates
-
This compound
-
Lysis buffer (e.g., methanol/water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Thaw and plate the primary human hepatocytes on collagen-coated plates according to established protocols.
-
Allow the cells to acclimate and form a monolayer.
-
Treat the hepatocytes with a known concentration of this compound for various time points.
-
At each time point, wash the cells with cold phosphate-buffered saline to remove extracellular drug.
-
Lyse the cells with the lysis buffer and collect the cell lysates.
-
Process the lysates to precipitate proteins and extract the intracellular metabolites.
-
Analyze the cell extracts using a validated LC-MS/MS method to quantify the intracellular concentrations of this compound, its monophosphate intermediate (ALS-022239), and its active triphosphate metabolite (ALS-022235).
-
Plot the intracellular concentrations of each metabolite over time to determine the kinetics of prodrug activation.
Caption: Overview of key experimental workflows.
Conclusion
This compound is a potent uridine nucleotide analog inhibitor of the HCV NS5B polymerase that leverages a phosphoramidate prodrug approach for efficient delivery to hepatocytes. Its mechanism of action involves intracellular conversion to an active triphosphate metabolite that competitively inhibits the viral polymerase and acts as a chain terminator of viral RNA synthesis. The low nanomolar potency observed in both enzymatic and cell-based assays underscores its promise as a therapeutic agent for the treatment of chronic hepatitis C. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar antiviral compounds.
References
- 1. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 2. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1613589-09-5 | Benchchem [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
The Genesis of a Pan-Genotypic HCV Inhibitor: A Technical Deep Dive into the Discovery and Synthesis of Adafosbuvir (AL-335)
For Immediate Release
SOUTH SAN FRANCISCO, CA – This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical-to-clinical development of Adafosbuvir (AL-335), a novel uridine-based nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed by Alios BioPharma, later acquired by Johnson & Johnson, this compound emerged as a promising pangenotypic direct-acting antiviral agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the core scientific data, experimental methodologies, and the strategic design of this potent antiviral compound.
Executive Summary
This compound (AL-335) is a phosphoramidate prodrug designed for efficient delivery of its active triphosphate form into hepatocytes, the primary target of HCV infection.[3] As a nucleoside inhibitor, it mimics natural substrates of the viral RNA-dependent RNA polymerase (NS5B), leading to chain termination of the nascent viral RNA and potent inhibition of viral replication.[3] Preclinical studies demonstrated pangenotypic activity with low nanomolar to sub-micromolar efficacy in HCV replicon systems.[4][5] Clinical trials in both healthy volunteers and HCV-infected patients have shown this compound to be well-tolerated with a favorable pharmacokinetic profile, leading to rapid and significant dose-dependent reductions in HCV RNA levels.[3][6]
Mechanism of Action: A Targeted Disruption of Viral Replication
This compound's therapeutic effect is contingent on its intracellular conversion to the active triphosphate metabolite, ALS-022235. This multi-step activation pathway is a key design element of the prodrug strategy.
Intracellular Activation Cascade
The intracellular journey of this compound from an inactive prodrug to a potent viral polymerase inhibitor is a cascade of enzymatic conversions.
Caption: Intracellular activation pathway of this compound (AL-335).
Once inside the hepatocyte, this compound is rapidly metabolized by esterases to its monophosphate precursor, ALS-022399.[3] Subsequent cleavage of the phosphoramidate moiety by a phosphoramidase yields the nucleoside metabolite, ALS-022227.[3] This nucleoside then undergoes two successive phosphorylation steps by cellular kinases to form the active triphosphate, ALS-022235.[3] This active metabolite acts as a competitive inhibitor of the HCV NS5B polymerase, and its incorporation into the growing viral RNA chain leads to premature termination, thus halting viral replication.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound (AL-335)
| Parameter | HCV Genotype | Value (μM) | Reference |
| EC50 | GT1a | 0.04 | [4] |
| GT1b | 0.06 - 0.07 | [4] | |
| GT2b | 0.04 | [4] | |
| IC50 (NS5B Polymerase) | N/A | 0.027 (as triphosphate) | [5] |
Table 2: Population Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound (AL-335) | ALS-022399 | ALS-022227 | Reference |
| Apparent Linear Clearance | 3300 L/h | 1910 L/h | N/A | [7][8] |
| Vmax (Nonlinear Elimination) | N/A | N/A | 84,799 ng/h | [7][8] |
| Km (Nonlinear Elimination) | N/A | N/A | 450.2 ng/mL | [7][8] |
| Half-life (t1/2) | ≤ 1 h | N/A | N/A | [8] |
Table 3: Clinical Efficacy of this compound (800 mg QD for 7 days)
| Patient Cohort | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Reference |
| Non-cirrhotic, GT1-4 | 4.0 - 4.8 | [6] |
| Cirrhotic, GT1 | 3.5 | [6] |
Core Synthesis of this compound (AL-335)
The synthesis of this compound leverages a phosphoramidate prodrug approach applied to a 4'-fluoro-2'-C-methyluridine nucleoside core. The key steps involve the stereoselective introduction of the phosphoramidate moiety at the 5'-hydroxyl position of the modified nucleoside.
Caption: Simplified synthetic workflow for this compound (AL-335).
While specific, detailed synthetic procedures are proprietary, the general approach involves the reaction of the protected 4'-fluoro-2'-C-methyluridine with a suitable phosphoramidating agent, such as a phenyl-(L-alaninyl)-methoxy-phosphorochloridate, in the presence of a non-nucleophilic base. The stereochemistry at the phosphorus center is crucial for optimal biological activity and is a key consideration in the synthetic design and purification processes.
Experimental Protocols
HCV Replicon Assay
This assay is fundamental for determining the in vitro efficacy of antiviral compounds against HCV replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The 50% effective concentration (EC50), the concentration at which a 50% reduction in luciferase activity is observed, is calculated by non-linear regression analysis of the dose-response curve.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate form of this compound on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a purified recombinant HCV NS5B polymerase, a biotinylated RNA template, and a mixture of ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), including a digoxigenin-labeled UTP.
-
Inhibitor Addition: The active triphosphate of this compound (ALS-022235) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The polymerization reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period.
-
Detection: The reaction products are captured on a streptavidin-coated plate and the incorporated digoxigenin-labeled UTP is detected using an anti-digoxigenin antibody conjugated to alkaline phosphatase, followed by the addition of a chemiluminescent substrate.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound (AL-335) represents a significant advancement in the development of direct-acting antivirals for the treatment of hepatitis C. Its design as a phosphoramidate prodrug of a modified uridine nucleoside facilitates efficient delivery to hepatocytes and intracellular conversion to its active triphosphate form. The potent, pangenotypic inhibition of the HCV NS5B polymerase, coupled with a favorable pharmacokinetic and safety profile, underscores the potential of this compound in the therapeutic arsenal against HCV. The data and methodologies presented in this whitepaper provide a comprehensive technical foundation for understanding the discovery and development of this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, and pharmacokinetics of AL-335 in healthy volunteers and hepatitis C virus-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1613589-09-5 | Benchchem [benchchem.com]
- 5. Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'- C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of AL-335 and Its Two Main Metabolites (ALS-022399, ALS-022227) in Monotherapy and in Combination with Odalasvir and/or Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
Adafosbuvir: A Technical Guide to a Uridine-Based Nucleotide Analogue Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adafosbuvir (formerly known as AL-335) is a novel, orally bioavailable uridine-based nucleotide analogue prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a phosphoramidate prodrug, this compound is designed for efficient delivery into hepatocytes, where it undergoes metabolic activation to its triphosphate form, ALS-022235. This active metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural uridine triphosphate, ALS-022235 is incorporated into the nascent viral RNA strand, leading to chain termination and the cessation of viral replication. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, contributing to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with nucleotide and nucleoside analogues that target the NS5B polymerase being a cornerstone of many therapeutic regimens.[2] this compound was developed by Alios BioPharma, a subsidiary of Johnson & Johnson, as a next-generation nucleotide analogue with pangenotypic potential.[3] Its prodrug strategy aims to overcome the limitations of administering charged nucleoside monophosphates, thereby enhancing intracellular delivery and subsequent phosphorylation to the active triphosphate form.[1][2]
Mechanism of Action
This compound's antiviral activity is contingent on its intracellular conversion to the active triphosphate metabolite, ALS-022235.[3] This multi-step process is initiated by the cleavage of the phosphoramidate moiety by cellular enzymes. The resulting monophosphate is then sequentially phosphorylated by host cell kinases to the diphosphate and finally to the active triphosphate form.[4]
ALS-022235 functions as a competitive inhibitor of the HCV NS5B polymerase.[4] By mimicking the structure of the natural uridine triphosphate, it binds to the active site of the viral polymerase.[5] Once incorporated into the growing viral RNA chain, the modified sugar moiety of ALS-022235 prevents the formation of the subsequent phosphodiester bond, effectively terminating RNA elongation and halting viral replication.[5]
dot
In Vitro Efficacy
The antiviral activity of this compound and its analogues has been evaluated in various in vitro systems, primarily utilizing HCV subgenomic replicon assays and enzymatic assays with purified NS5B polymerase.
HCV Replicon Assays
HCV replicon systems are instrumental in assessing the intracellular antiviral activity of compounds in a cell-based model of HCV RNA replication. The phosphoramidate prodrugs of 4'-fluoro-2'-C-substituted uridines, including this compound, have demonstrated potent activity in these assays.
| Compound | HCV Genotype | Replicon Assay EC50 (nM) |
| This compound (AL-335) | 1b | 20[4] |
| Uridine Analogue Prodrugs | Not Specified | as low as 20[6] |
| Guanosine Analogue Prodrugs | Not Specified | as low as 5[6] |
NS5B Polymerase Inhibition
The inhibitory activity of the active triphosphate form of this compound and related analogues against the HCV NS5B polymerase has been determined using in vitro enzymatic assays.
| Compound (Triphosphate form) | HCV Genotype | NS5B Polymerase IC50 (nM) |
| 4'-fluoro-2'-C-substituted uridines | 1b | as low as 27[4][7] |
| Guanosine analogues | Not Specified | as low as 130[6] |
In Vivo and Preclinical Studies
Preclinical evaluation of this compound in animal models has been crucial in determining its pharmacokinetic profile and preliminary efficacy.
Animal Models
Due to the narrow host range of HCV, preclinical in vivo studies often rely on surrogate models.[8] Humanized mouse models, where mouse hepatocytes are replaced with human hepatocytes, are valuable for studying HCV infection and the efficacy of antiviral agents.[9][10] These models, along with other rodent models, have been used to assess the delivery and metabolism of this compound to the liver.[8][11]
dot```dot digraph "Preclinical_Evaluation_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
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In Vitro HCV NS5B Polymerase Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of the active triphosphate form of a nucleotide analogue on the HCV NS5B polymerase.
Methodology:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (e.g., from genotype 1b) is purified. A homopolymeric RNA template (e.g., poly(A)) and an oligo(U) primer are used as the substrate. [12]2. Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the reaction buffer, purified NS5B polymerase, the RNA template/primer, and varying concentrations of the triphosphate form of this compound (ALS-022235) or a control inhibitor.
-
Initiation of Reaction: The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled UTP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled or fluorescently labeled RNA is captured (e.g., on a filter plate). The amount of incorporated label is quantified using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration. [12]
Conclusion
This compound represents a significant advancement in the development of uridine-based nucleotide analogue prodrugs for the treatment of HCV. Its well-defined mechanism of action, potent pangenotypic in vitro activity, and favorable preclinical and early clinical pharmacokinetic profiles underscore its potential as a valuable component of combination therapies for HCV infection. The detailed experimental methodologies provided in this guide offer a framework for the continued evaluation of this compound and the development of next-generation NS5B inhibitors. Further clinical investigation is warranted to fully establish its efficacy and safety in diverse patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetics of AL-335 and Its Two Main Metabolites (ALS-022399, ALS-022227) in Monotherapy and in Combination with Odalasvir and/or Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 9. insights.inotiv.com [insights.inotiv.com]
- 10. insights.envigo.com [insights.envigo.com]
- 11. Development of a novel mouse model to evaluate drug candidates against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Adafosbuvir in Halting HCV RNA Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of potent and effective direct-acting antivirals (DAAs). Among the key targets for these therapeutic agents is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. Adafosbuvir (formerly known as AL-335), a uridine-based nucleotide analog, represents a significant advancement in the class of NS5B inhibitors. This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's role in the inhibition of HCV RNA replication, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways and processes involved.
Mechanism of Action: A Prodrug Approach to Viral Suppression
This compound is a phosphoramidate prodrug, a molecular entity engineered for efficient delivery into hepatocytes, the primary site of HCV replication.[1][2] Once inside the host cell, this compound undergoes a multi-step metabolic activation to its pharmacologically active triphosphate form.[1] This active metabolite structurally mimics the natural uridine triphosphate (UTP), allowing it to be recognized by the HCV NS5B polymerase.[1]
The core of this compound's antiviral activity lies in its ability to act as a chain terminator during viral RNA synthesis.[3] The active triphosphate metabolite is incorporated into the nascent viral RNA strand by the NS5B polymerase.[1] However, due to modifications in its sugar moiety, the incorporated this compound molecule prevents the addition of subsequent nucleotides, effectively halting the elongation of the RNA chain.[3] This premature termination of RNA replication disrupts the production of new viral genomes, thereby suppressing viral propagation.[1]
Quantitative Data on Antiviral Activity
While specific quantitative data for this compound is not extensively available in the public domain, data from the development of 4'-fluoro-2'-C-substituted uridine analogues, including the lead compound that became this compound (AL-335), provide valuable insights into its potency.
| Compound Class | Assay Type | Target | Potency (IC50/EC50) | Reference |
| 4'-Fluoro-2'-C-substituted uridine triphosphates | Biochemical Assay | HCV NS5B Polymerase | IC50 as low as 27 nM | [1] |
| 4'-Fluoro-2'-C-substituted uridine phosphoramidate prodrugs | Cell-based HCV Replicon Assay | HCV Replication | EC50 as low as 20 nM | [1] |
| AL-516 (Guanosine-based nucleotide analog from Alios) | Cell-based HCV Replicon Assay (Genotype 1b) | HCV Replication | EC50 of 7 nM | [2] |
| AL-516 (Guanosine-based nucleotide analog from Alios) | Cell-based Chimeric Replicon Assay (Genotypes 1-4) | HCV Replication | EC50 < 10 nM | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, the following sections describe generalized methodologies for the key assays used to characterize NS5B inhibitors.
HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified recombinant HCV NS5B polymerase.
Principle: The assay quantifies the incorporation of a labeled nucleotide triphosphate (e.g., [³H]-UTP) into a newly synthesized RNA strand using a synthetic RNA template and primer. The reduction in incorporated radioactivity in the presence of the inhibitor is a measure of its inhibitory potency.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), MgCl₂, DTT, a synthetic homopolymeric template/primer such as poly(A)/oligo(U), and non-labeled nucleotide triphosphates (ATP, CTP, GTP).
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., the triphosphate form of a nucleoside analog) are added to the reaction wells.
-
Enzyme and Labeled Nucleotide Addition: Purified recombinant HCV NS5B polymerase and the labeled nucleotide triphosphate (e.g., [³H]-UTP) are added to initiate the reaction.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using trichloroacetic acid (TCA) and collected on a filter plate.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay (Cell-based Assay)
This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within a cellular context.
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to harbor a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins (including NS5B) and a reporter gene (e.g., luciferase). The level of reporter gene expression is directly proportional to the level of replicon RNA replication.
Generalized Protocol:
-
Cell Culture: Huh-7 cells harboring the HCV subgenomic replicon are cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of replication (e.g., 48-72 hours).
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine if the observed reduction in reporter activity is due to antiviral effect or cellular toxicity.
-
Data Analysis: The EC50 value (the concentration of the compound that reduces HCV replication by 50%) is calculated from the dose-response curve of the reporter gene activity. The CC50 value (the concentration that reduces cell viability by 50%) is determined from the cytotoxicity assay. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'- C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alios/J&J HCV Nucleotides Preclinical Data at AASLD [natap.org]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Pharmacokinetics and Bioavailability of Sofosbuvir
An in-depth analysis for researchers, scientists, and drug development professionals.
Notice: Initial searches for "Adafosbuvir" did not yield specific results for a drug with that name. However, extensive information is available for Sofosbuvir , a structurally similar and prominent antiviral agent for the treatment of Hepatitis C. Additionally, a newer drug named Alfosbuvir is currently in clinical development. This guide will focus on the early-stage pharmacokinetics and bioavailability of Sofosbuvir, the likely subject of interest.
Introduction
Sofosbuvir (formerly GS-7977) is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme for viral replication. As a prodrug, Sofosbuvir is metabolized in the liver to its active triphosphate form, GS-461203, which then acts as a chain terminator when incorporated into newly synthesized viral RNA. This guide delves into the critical early-stage pharmacokinetic and bioavailability studies that underpinned its development.
Pharmacokinetic Profile of Sofosbuvir and its Metabolites
Early clinical studies in healthy volunteers and HCV-infected patients established the pharmacokinetic profile of Sofosbuvir and its primary circulating metabolite, GS-331007. Sofosbuvir is rapidly absorbed and metabolized, with the parent drug having a short half-life. The major, inactive metabolite, GS-331007, accounts for over 90% of the systemic exposure of drug-related material and has a significantly longer half-life.[1][2]
The following tables summarize key pharmacokinetic parameters from early studies in healthy Chinese subjects receiving a generic formulation of Sofosbuvir.
Table 1: Single Dose Pharmacokinetic Parameters of Sofosbuvir (400 mg) and GS-331007 in Healthy Chinese Subjects [3]
| Parameter | Sofosbuvir | GS-331007 |
| Cmax (ng/mL) | 733.8 ± 399.7 | 623.2 ± 113.8 |
| Tmax (hr) | 1.0 (0.5-2.0) | 3.0 (2.0-4.0) |
| AUC0-t (ng·hr/mL) | 885.6 ± 404.9 | 8533.7 ± 1530.4 |
| AUC0-inf (ng·hr/mL) | 892.4 ± 407.2 | 8911.3 ± 1582.4 |
| t1/2 (hr) | 0.6 ± 0.2 | 26.2 ± 5.4 |
Table 2: Multiple Dose Pharmacokinetic Parameters of Sofosbuvir (400 mg) and GS-331007 in Healthy Chinese Subjects (Day 7) [3]
| Parameter | Sofosbuvir | GS-331007 |
| Cmax,ss (ng/mL) | 978.8 ± 576.4 | 823.3 ± 151.7 |
| Cmin,ss (ng/mL) | N/A | 165.7 ± 35.8 |
| Tmax,ss (hr) | 0.8 (0.5-2.0) | 4.0 (2.0-4.0) |
| AUC0-t,ss (ng·hr/mL) | 1269.4 ± 616.4 | 10880.8 ± 1928.3 |
| t1/2 (hr) | 0.6 ± 0.1 | 28.5 ± 4.9 |
Data are presented as mean ± standard deviation, except for Tmax which is median (range). N/A: Not applicable due to rapid clearance.
Bioavailability and Effect of Food
The bioavailability of Sofosbuvir is influenced by food. Administration of a single dose of Sofosbuvir with a standardized high-fat meal was found to increase the extent of absorption by approximately 1.8-fold, while having little effect on the peak concentration (Cmax).[4] This is attributed to the slowing of the absorption rate.[4] While the European Medicines Agency recommends administration with food, the US Food and Drug Administration states it can be taken with or without food.[4]
Metabolism and Excretion
Sofosbuvir undergoes extensive metabolism primarily in the liver to form the pharmacologically active nucleoside analog triphosphate, GS-461203.[1][5][6] This is followed by dephosphorylation to the inactive nucleoside metabolite, GS-331007, which is the major circulating species.[1][6]
The primary route of excretion for Sofosbuvir and its metabolites is renal.[1] Approximately 80% of the administered dose is recovered in the urine, predominantly as GS-331007 (78%), with only a small fraction as the parent drug (3.5%).[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the early clinical evaluation of Sofosbuvir.
A typical Phase I study to assess the pharmacokinetics and safety of Sofosbuvir would involve the following:
-
Study Design: An open-label, single- and multiple-dose study.[3]
-
Participants: A small cohort of healthy male and female subjects.[3]
-
Dosing Regimen:
-
Single Dose Phase: A single oral dose of 400 mg Sofosbuvir administered after an overnight fast.
-
Multiple Dose Phase: A daily oral dose of 400 mg Sofosbuvir for 7 consecutive days.[3]
-
-
Pharmacokinetic Sampling:
-
Blood Samples: Serial blood samples collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours) to measure plasma concentrations of Sofosbuvir and GS-331007.[4]
-
Urine Samples: Urine collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.[3]
-
-
Analytical Method: Plasma and urine concentrations of Sofosbuvir and GS-331007 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][7]
-
Safety Monitoring: Includes monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[3]
-
Study Design: A randomized, open-label, crossover study.
-
Participants: Healthy volunteers.
-
Treatments:
-
Treatment A (Fasted): A single oral dose of 400 mg Sofosbuvir after an overnight fast of at least 10 hours.
-
Treatment B (Fed): A single oral dose of 400 mg Sofosbuvir administered after a standardized high-fat breakfast.
-
-
Pharmacokinetic Sampling: Intensive blood sampling over 24-48 hours post-dose to characterize the Cmax and AUC of Sofosbuvir and GS-331007.
-
Washout Period: A sufficient washout period (e.g., 7 days) between treatments.[4]
Visualizations
Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.
Caption: Workflow of a typical Phase I clinical pharmacokinetic study.
Conclusion
The early-stage clinical pharmacology studies of Sofosbuvir were instrumental in defining its pharmacokinetic profile, establishing the appropriate dose, and understanding its metabolic fate. These foundational studies demonstrated that Sofosbuvir is a well-tolerated oral agent with a rapid absorption and conversion to its major, inactive metabolite, GS-331007. The data gathered from these initial trials provided the essential groundwork for the subsequent successful Phase II and III clinical programs that ultimately established Sofosbuvir as a transformative therapy for patients with chronic Hepatitis C.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Profile of a Generic Formulation of Sofosbuvir and Its Metabolite GS-331007 in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extranet.who.int [extranet.who.int]
- 5. nbinno.com [nbinno.com]
- 6. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Phosphoramidate Prodrug Strategy of Adafosbuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adafosbuvir (formerly known as AL-335) is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Developed by Alios BioPharma, now part of Johnson & Johnson, it represents a significant advancement in the lineage of uridine-based nucleotide analogs for antiviral therapy.[2] The clinical efficacy of this compound is rooted in its sophisticated phosphoramidate prodrug design, a strategy engineered to overcome the limitations of delivering nucleoside monophosphates into hepatocytes. This technical guide provides an in-depth exploration of the core principles of the this compound prodrug strategy, detailing its mechanism of action, metabolic activation, and key experimental data.
The Phosphoramidate Prodrug Approach: Overcoming Delivery Barriers
Nucleoside analogs are potent antiviral agents, but their therapeutic efficacy is often hampered by poor cellular uptake and inefficient conversion to the active triphosphate form. The initial phosphorylation step, catalyzed by cellular kinases, is frequently the rate-limiting step in the activation of these compounds. The phosphoramidate prodrug strategy, often referred to as the ProTide approach, circumvents this hurdle by delivering a pre-phosphorylated nucleoside into the target cell.
This strategy involves masking the negatively charged phosphate group with lipophilic moieties, thereby enhancing the molecule's ability to permeate cell membranes. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the nucleoside monophosphate, which is then rapidly anabolized to the active triphosphate metabolite.
Mechanism of Action and Metabolic Activation of this compound
The journey of this compound from an orally administered prodrug to an active inhibitor of HCV replication is a multi-step intracellular process. This activation cascade is crucial for its therapeutic effect.[3]
-
Cellular Uptake: The lipophilic phosphoramidate moiety of this compound facilitates its passive diffusion across the hepatocyte cell membrane.
-
Initial Hydrolysis: Upon entering the hepatocyte, this compound is rapidly metabolized. The first step involves the hydrolysis of the carboxyl ester group by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA). This enzymatic cleavage is a stereospecific reaction.
-
Intramolecular Cyclization and Phenyl Elimination: Following ester hydrolysis, a putative nucleophilic attack by the carboxyl group on the phosphorus atom leads to the spontaneous elimination of the phenyl group.
-
Formation of the Alaninyl Phosphate Metabolite: This intramolecular rearrangement results in the formation of an alaninyl phosphate metabolite, ALS-022399.[3][4]
-
Hint1-Mediated Cleavage: The amino acid moiety is then cleaved from ALS-022399 by the histidine triad nucleotide-binding protein 1 (Hint1), yielding the nucleoside monophosphate.
-
Phosphorylation to the Active Triphosphate: The monophosphate is subsequently phosphorylated by cellular kinases, ultimately forming the active triphosphate metabolite, ALS-022235.[3]
This active metabolite, ALS-022235, is a structural mimic of the natural uridine triphosphate nucleotide. It acts as a competitive inhibitor of the HCV NS5B polymerase, the key enzyme responsible for replicating the viral RNA genome. Incorporation of ALS-022235 into the nascent viral RNA chain leads to chain termination, thus halting viral replication.[3]
Metabolic activation pathway of this compound.
Data Presentation
In Vitro Antiviral Activity
The pangenotypic activity of this compound has been demonstrated in HCV replicon assays. The 50% effective concentration (EC50) values against various HCV genotypes are summarized below.
| HCV Genotype | EC50 (µM) | Cell Line | Reference |
| GT1a | 0.04 | Huh-7 | [1] |
| GT1b | 0.06 | Huh-7 | [1] |
| GT2b | 0.04 | Huh-7 | [1] |
| GT3a | 0.05 | Huh-7 | [1] |
| GT4a | 0.04 | Huh-7 | [1] |
In Vitro Inhibition of HCV NS5B Polymerase
The active triphosphate metabolite of this compound, ALS-022235, is a potent inhibitor of the HCV NS5B polymerase.
| Compound | Target | IC50 (µM) | Assay Condition | Reference |
| 2′F-2′C-Me-UTP (analogous to ALS-022235) | HCV NS5B Polymerase | 0.21 ± 0.05 | RNA elongation assay | [3] |
Human Pharmacokinetics
Pharmacokinetic parameters of this compound and its primary metabolites have been characterized in healthy volunteers and HCV-infected subjects.
| Compound | Parameter | Value | Condition | Reference |
| This compound (AL-335) | Apparent Clearance | 3300 L/h | 800 mg QD, monotherapy | [4] |
| Half-life (t1/2) | ≤ 1 h | All doses | [5] | |
| ALS-022399 | Apparent Clearance | 1910 L/h | 800 mg QD, monotherapy | [4] |
| ALS-022227 | Vmax | 84,799 ng/h | 800 mg QD, monotherapy | [4] |
| Km | 450.2 ng/mL | 800 mg QD, monotherapy | [4] |
Clinical Efficacy
The OMEGA-1 Phase IIb clinical trial evaluated the efficacy and safety of a combination regimen of this compound (800 mg), odalasvir (25 mg), and simeprevir (75 mg) once daily for 6 or 8 weeks in treatment-naïve and -experienced patients without cirrhosis.
| Treatment Duration | Genotype | Sustained Virologic Response (SVR12) | Reference |
| 6 Weeks | GT1, 2, 4, 5 | 98.9% | [6] |
| 8 Weeks | GT1, 2, 4, 5 | 97.8% | [6] |
Experimental Protocols
HCV Replicon Assay
This protocol outlines a general procedure for determining the in vitro antiviral activity of compounds against HCV replicons using a luciferase-based reporter assay.
1. Cell Culture and Maintenance:
-
Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7-lunet) stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase) are used.[7][8]
-
Media: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), nonessential amino acids, penicillin-streptomycin, and an appropriate selection agent (e.g., G418) to maintain the replicon.[7]
2. Assay Procedure:
-
Cell Seeding: Plate the replicon-containing cells in 96-well or 384-well plates at a predetermined density to ensure logarithmic growth during the assay period.[7]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
-
Treatment: Add the diluted compounds to the cells. Include appropriate controls: vehicle control (DMSO only) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
3. Data Acquisition and Analysis:
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Cytotoxicity Assay: Simultaneously assess cell viability using a suitable method (e.g., CellTiter-Glo® or MTS assay) to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the percent inhibition of HCV replication relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
HCV replicon assay workflow.
Synthesis of this compound (AL-335)
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following is a generalized synthetic scheme based on published information.
Step 1: Preparation of the Modified Nucleoside The synthesis typically begins with a commercially available uridine derivative. A key step involves the introduction of the 4'-fluoro and 2'-C-methyl groups onto the ribose sugar. This can be achieved through a series of protection, oxidation, Grignard reaction, and fluorination steps.
Step 2: Preparation of the Phosphoramidate Moiety A chiral phosphoramidate precursor is synthesized separately. This often involves the reaction of phosphorus oxychloride with a phenol and an amino acid ester (L-alanine isopropyl ester in the case of this compound).
Step 3: Coupling of the Nucleoside and Phosphoramidate The modified nucleoside is coupled with the activated phosphoramidate moiety. This is a critical step where the stereochemistry at the phosphorus center is established. This coupling is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures, using a Grignard reagent (e.g., iPrMgCl) to deprotonate the 5'-hydroxyl group of the nucleoside.[2]
Step 4: Deprotection and Purification Finally, any protecting groups on the nucleoside are removed under appropriate conditions (e.g., acidic conditions) to yield this compound.[2] The final product is then purified using techniques such as column chromatography and crystallization.
General synthetic scheme for this compound.
In Vitro Metabolism in Human Liver Microsomes
This protocol describes a general method to assess the metabolic stability of a compound using human liver microsomes.
1. Reagents and Materials:
-
Human liver microsomes (pooled)
-
Test compound (this compound)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiation of Reaction: Add the test compound (dissolved in a small amount of organic solvent like DMSO) to the pre-warmed reaction mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Controls: Include negative controls without the NADPH regenerating system to assess non-enzymatic degradation.
3. Sample Analysis:
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Metabolic Stability: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
In Vitro Half-life (t1/2): Calculate the in vitro half-life using the equation: t1/2 = 0.693 / k.
Conclusion
The phosphoramidate prodrug strategy of this compound exemplifies a highly successful approach to overcoming the challenges of delivering nucleotide analogs to their intracellular target. By efficiently delivering the monophosphate precursor into hepatocytes, this compound achieves potent pangenotypic inhibition of HCV replication. The detailed understanding of its metabolic activation pathway, coupled with robust in vitro and clinical data, underscores the power of this prodrug technology in the development of effective antiviral therapies. This technical guide provides a comprehensive overview for researchers and drug development professionals engaged in the ongoing pursuit of novel antiviral agents.
References
- 1. This compound | 1613589-09-5 | Benchchem [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of AL-335 and Its Two Main Metabolites (ALS-022399, ALS-022227) in Monotherapy and in Combination with Odalasvir and/or Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Antiviral Spectrum of Adafosbuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the antiviral spectrum of Adafosbuvir (also known as AL-335). The document focuses on its potent activity against Hepatitis C Virus (HCV), detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.
Introduction
This compound is a uridine-based nucleotide analog prodrug developed for the treatment of chronic HCV infection.[1] It is designed for efficient intracellular delivery and conversion to its active triphosphate form, which targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2] Initial studies have demonstrated its potent and pan-genotypic activity against HCV.
Mechanism of Action
This compound is a phosphoramidate prodrug that, upon entering a hepatocyte, undergoes a series of enzymatic conversions to its active triphosphate metabolite. This active form, a structural mimic of the natural uridine triphosphate, acts as a chain terminator during viral RNA synthesis. By competing with the natural nucleotide and being incorporated into the nascent viral RNA strand by the HCV NS5B polymerase, it prevents further elongation, thus halting viral replication.[3][4]
In Vitro Antiviral Activity against Hepatitis C Virus (HCV)
The in vitro antiviral efficacy of this compound has been primarily evaluated using HCV replicon systems. These assays have consistently demonstrated its potent activity across a range of HCV genotypes.
Quantitative Efficacy Data
The half-maximal effective concentration (EC50) values of this compound against various HCV genotypes in subgenomic replicon assays are summarized in the table below. The data indicates that this compound is a pan-genotypic inhibitor of HCV replication.
| HCV Genotype | EC50 (µM) | Reference |
| GT1a | 0.04 | [5] |
| GT1b | 0.06 | [5] |
| GT2b | 0.04 | [5] |
| GT3a | 0.05 | [5] |
| GT4a | 0.04 | [5] |
Table 1: In Vitro Efficacy of this compound against HCV Genotypes in Replicon Assays
Experimental Protocols
The following section details the methodology for the HCV replicon assay, a key experiment used to determine the in vitro antiviral activity of this compound.
HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line.
Objective: To determine the EC50 value of this compound against various HCV genotypes.
Materials:
-
Cell Line: Huh-7 (human hepatoma) cells.
-
HCV Replicons: Subgenomic HCV replicon constructs for genotypes 1a, 1b, 2b, 3a, and 4a, typically containing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, trypsin-EDTA, G418 (for selection), and the test compound (this compound).
Methodology:
-
Cell Culture:
-
Maintain Huh-7 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells every 3-4 days to maintain sub-confluent cultures.
-
-
RNA Transfection:
-
On the day prior to transfection, seed Huh-7 cells in 6-well plates to achieve 60-80% confluency on the day of transfection.
-
In vitro transcribe the HCV replicon RNA from a linearized DNA template.
-
Transfect the replicon RNA into the Huh-7 cells using a suitable method, such as electroporation or lipid-mediated transfection.
-
-
Drug Treatment:
-
Following transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the different concentrations of this compound to the appropriate wells. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator to allow for HCV RNA replication and the effect of the compound to manifest.
-
-
Endpoint Analysis (Luciferase Assay):
-
After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
The luciferase signal is proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each concentration of this compound compared to the no-drug control.
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Antiviral Spectrum Beyond HCV
Initial investigations into the antiviral spectrum of this compound have been predominantly focused on its activity against HCV. To date, there is a lack of published in vitro or in vivo data evaluating the efficacy of this compound against other viral pathogens. This suggests that its development has been highly targeted towards addressing the unmet medical need in HCV treatment. Further research would be required to explore the potential broader antiviral applications of this compound.
Conclusion
This compound has demonstrated potent and pan-genotypic in vitro activity against Hepatitis C Virus. Its mechanism of action as a chain-terminating inhibitor of the HCV NS5B polymerase, following intracellular activation of its prodrug form, is well-established. The HCV replicon assay has been a critical tool in quantifying its impressive efficacy. While its clinical development for HCV has been the primary focus, its potential activity against other RNA viruses remains an open area for future investigation. This technical guide provides a foundational understanding of the initial antiviral profile of this compound for the scientific and drug development community.
References
- 1. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Recurrent Hepatitis C Genotype-4 Post-Liver Transplantation with Sofosbuvir plus Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1613589-09-5 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Adafosbuvir HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adafosbuvir (formerly AL-335) is a novel, potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a uridine nucleotide analog prodrug, this compound is intracellularly metabolized to its active triphosphate form, which acts as a chain terminator during HCV RNA replication. The HCV replicon assay is a critical in vitro tool for evaluating the antiviral activity of compounds like this compound. This document provides a detailed protocol for conducting an HCV replicon assay to determine the efficacy of this compound and presents its known activity across various HCV genotypes.
Data Presentation
The antiviral activity of this compound has been quantified using subgenomic HCV replicon assays. The 50% effective concentration (EC50) is a key parameter for determining the potency of an antiviral compound. This compound has demonstrated potent activity against a broad range of HCV genotypes.[1] The mean EC50 values for this compound in HCV replicon assays are summarized below. For comparison, typical EC50 values for sofosbuvir, another widely used NS5B inhibitor, are also included.
| HCV Genotype/Subtype | This compound Mean EC50 (nM) | Sofosbuvir Mean EC50 (nM) |
| Genotype 1 | 40 - 80 | 62 (GT1a), 102 (GT1b) |
| Genotype 2 | 40 - 80 | 29 (GT2a) |
| Genotype 3 | 40 - 80 | 81 (GT3a) |
| Genotype 4 | 40 - 80 | 130 |
| Genotype 5 | 40 - 80 | N/A |
| Genotype 6 | 40 - 80 | N/A |
Note: Sofosbuvir EC50 values are provided as a reference from various studies and may vary based on the specific replicon and assay conditions.[2]
Signaling Pathway: Intracellular Activation of this compound
This compound is a phosphoramidate prodrug that must be metabolized within the host cell to its active triphosphate form to exert its antiviral effect. This multi-step activation pathway is initiated by cellular enzymes. The first step involves the hydrolysis of the prodrug by esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1), to form a monophosphate intermediate. This is followed by a subsequent cleavage step, potentially involving Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the nucleoside monophosphate. Cellular kinases, such as UMP-CMPK (Uridine Monophosphate/Cytidine Monophosphate Kinase) and NDPK (Nucleoside Diphosphate Kinase), then sequentially phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate analog. This active metabolite is then incorporated into the nascent HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.
Caption: Intracellular activation pathway of this compound.
Experimental Protocols
HCV Replicon Assay for this compound Potency Determination
This protocol outlines the steps for a transient HCV replicon assay using a luciferase reporter system to determine the EC50 value of this compound.
1. Materials and Reagents:
-
Cell Line: Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5).
-
HCV Replicon: A subgenomic HCV replicon construct (e.g., genotype 1b, Con1) containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) and a selectable marker (e.g., neomycin phosphotransferase).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Selection Agent: G418 (Geneticin) for maintaining stable replicon cell lines (if used).
-
Transfection Reagent: Electroporation apparatus or lipid-based transfection reagent.
-
This compound: Stock solution of known concentration, typically in DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit.
-
96-well Cell Culture Plates: White, opaque plates for luminescence measurements.
-
Luminometer: Plate reader capable of measuring luminescence.
2. Experimental Workflow:
The workflow involves preparing the replicon RNA, transfecting it into Huh-7 cells, treating the cells with a dilution series of this compound, and then measuring the luciferase activity to determine the extent of replication inhibition.
Caption: Experimental workflow for the HCV replicon assay.
3. Detailed Methodology:
a. Preparation of HCV Replicon RNA:
-
Linearize the plasmid DNA containing the HCV replicon construct downstream of the replicon sequence using a suitable restriction enzyme.
-
Purify the linearized DNA.
-
Perform in vitro transcription using a T7 RNA polymerase kit to generate HCV replicon RNA.
-
Purify the RNA and verify its integrity and concentration.
b. Cell Transfection:
-
Culture Huh-7 cells to approximately 70-80% confluency.
-
Harvest the cells and prepare them for transfection according to the chosen method (electroporation is commonly used for high efficiency).
-
Transfect the cells with the in vitro transcribed HCV replicon RNA.
c. Assay Procedure:
-
Immediately after transfection, seed the cells into white, opaque 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 1 µM. Include a DMSO vehicle control (0% inhibition) and a positive control with a known potent HCV inhibitor (100% inhibition).
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
d. Measurement of Luciferase Activity:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate luminometer.
4. Data Analysis:
-
Normalize the raw luminescence data to the DMSO control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value, which is the concentration of this compound that inhibits HCV replication by 50%.
5. Cytotoxicity Assay (Optional but Recommended):
To ensure that the observed inhibition of replication is not due to cytotoxicity of the compound, a parallel cytotoxicity assay should be performed. This can be done using assays such as MTS or CellTiter-Glo, which measure cell viability. The 50% cytotoxic concentration (CC50) should be determined and compared to the EC50 to calculate the selectivity index (SI = CC50/EC50), which is an indicator of the compound's therapeutic window.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Adafosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adafosbuvir (formerly known as AL-335) is a promising pangenotypic nucleotide prodrug inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a uridine-based nucleotide analog, it is designed for oral administration and undergoes intracellular conversion to its active triphosphate form, which then acts as a chain terminator during viral RNA replication.[3] These application notes provide detailed protocols for establishing robust in vitro cell culture models to evaluate the antiviral efficacy, selectivity, and potential mitochondrial toxicity of this compound and other similar nucleotide analogs.
The primary in vitro model for assessing the efficacy of HCV polymerase inhibitors is the subgenomic replicon system.[3] These systems utilize human hepatoma cell lines, such as Huh-7, that stably express a portion of the HCV genome containing the non-structural proteins required for RNA replication. Reporter genes, such as luciferase, are often incorporated into the replicon to provide a quantitative measure of viral replication.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols for this compound.
Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons
| Parameter | Cell Line | HCV Genotype | Value | Reference |
| EC50 | Huh-7 based | Genotypes 1-6 | 40 - 80 nM | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: In Vitro Cytotoxicity Profile of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| CC50 | Huh-7 | CellTiter-Blue® | 96.1 µM | [1] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Table 3: Selectivity Index of this compound
| Parameter | Calculation | Value |
| Selectivity Index (SI) | CC50 / EC50 | >1200 |
The Selectivity Index (SI) is a measure of the therapeutic window of a drug. A higher SI value indicates a more favorable safety profile.
Mandatory Visualizations
Figure 1: Intracellular activation pathway of this compound.
Figure 2: Experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Determination of Antiviral Efficacy (EC50) using an HCV Replicon Assay
This protocol describes the use of a Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter to determine the 50% effective concentration (EC50) of this compound.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound, dissolved in DMSO to create a stock solution.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM.
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. A typical concentration range would be from 1 nM to 1 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., another known HCV polymerase inhibitor).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Determination of Cytotoxicity (CC50) using an MTS Assay
This protocol determines the 50% cytotoxic concentration (CC50) of this compound in the parental Huh-7 cell line.
Materials:
-
Huh-7 cells.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound, dissolved in DMSO.
-
96-well clear tissue culture plates.
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. The concentration range should be broader than for the efficacy assay (e.g., 1 µM to 200 µM).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Add 100 µL of the drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the CC50 value using a non-linear regression curve fit.
-
Protocol 3: Assessment of Mitochondrial Toxicity using the Glucose vs. Galactose Assay
This protocol assesses the potential for this compound to induce mitochondrial toxicity by comparing its cytotoxic effects in cells grown in glucose-containing medium (relying on glycolysis) versus galactose-containing medium (relying on oxidative phosphorylation).
Materials:
-
HepG2 cells (known to be sensitive to mitochondrial toxins).
-
DMEM with high glucose.
-
DMEM without glucose, supplemented with 10 mM galactose.
-
This compound, dissolved in DMSO.
-
96-well clear tissue culture plates.
-
Cell viability assay kit (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay for ATP measurement).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in two separate 96-well plates at 1 x 104 cells per well.
-
Culture one plate in glucose-containing DMEM and the other in galactose-containing DMEM.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat both plates with identical serial dilutions of this compound.
-
Include a known mitochondrial toxin (e.g., rotenone) as a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Assay:
-
Measure cell viability in both plates using a suitable assay, such as one that quantifies cellular ATP levels.
-
-
Data Analysis:
-
Calculate the CC50 values for this compound in both glucose and galactose media.
-
A significant decrease in the CC50 value in galactose medium compared to glucose medium suggests potential mitochondrial toxicity.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's efficacy and safety profile. By utilizing HCV replicon systems, cytotoxicity assays, and mitochondrial toxicity screens, researchers can generate reliable and reproducible data to guide further drug development efforts. The pangenotypic activity and high selectivity index of this compound make it a strong candidate for further investigation in the treatment of chronic hepatitis C.
References
Application Notes and Protocols for High-Throughput Screening of Adafosbuvir Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adafosbuvir (formerly AL-335) is a phosphoramidate prodrug of a uridine nucleotide analog that potently inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] As a critical component of antiviral drug discovery, high-throughput screening (HTS) plays a pivotal role in the identification and characterization of novel this compound analogues with enhanced potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for robust HTS assays designed to evaluate the efficacy of this compound analogues. The assays described herein are tailored for a 384-well format to maximize throughput and efficiency.
Mechanism of Action and Signaling Pathway
This compound is administered as a prodrug to facilitate its entry into hepatocytes. Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, which then acts as a chain terminator during HCV RNA replication.[3][4]
The intracellular activation cascade of this compound is as follows:
-
Initial Hydrolysis: The prodrug is first hydrolyzed by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an intermediate metabolite.[3][5]
-
Phosphoramidate Cleavage: The phosphoramidate moiety is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of the analogue.[5]
-
Sequential Phosphorylation: The monophosphate is subsequently phosphorylated by uridine monophosphate-cytidine monophosphate kinase 1 (UMP-CMPK1) to the diphosphate, and finally by nucleoside diphosphate kinase (NDPK) to the active triphosphate metabolite.[5]
-
Chain Termination: The active triphosphate analogue mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[3][6] Due to the modification at the 2'-position of the ribose sugar, the incorporation of the analogue prevents further elongation of the RNA strand, thus terminating viral replication.[6]
High-Throughput Screening Assays
A tiered approach to HTS is recommended, beginning with a primary screen using a cell-based assay to assess antiviral activity in a biological context, followed by secondary biochemical assays to confirm the mechanism of action.
Primary Screening: Cell-Based HCV Replicon Assay
This assay utilizes a human hepatoma cell line (Huh-7) that stably harbors a subgenomic HCV replicon. The replicon contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing Adafosbuvir Cytotoxicity in Huh-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adafosbuvir is an antiviral agent under investigation for the treatment of Hepatitis C. As with any drug candidate, evaluating its potential for cytotoxicity is a critical step in preclinical development. This is particularly important for hepatotropic viruses, where the target organ, the liver, is also the primary site of drug metabolism and potential toxicity. The human hepatoma cell line, Huh-7, is a widely used and relevant in vitro model for such studies.
These application notes provide detailed protocols for three common and robust methods to assess the cytotoxicity of this compound in Huh-7 cells: the MTT assay, the LDH leakage assay, and an apoptosis assay using Annexin V/PI staining. Parallel cytotoxicity testing is crucial to distinguish true antiviral activity from non-specific effects caused by cell damage.[1][2]
Overview of Cytotoxicity Assessment Workflow
A typical experimental workflow involves culturing the cells, treating them with a range of concentrations of the test compound (this compound), and then performing one or more assays to measure cell viability and death.
Caption: General workflow for assessing drug cytotoxicity in Huh-7 cells.
Data Presentation
Quantitative results from cytotoxicity assays are typically summarized to determine the concentration of a compound that causes a 50% reduction in cell viability (CC50 or IC50). Data should be presented clearly for comparison across different assays and time points.
Table 1: Summary of Hypothetical Cytotoxicity Data for this compound in Huh-7 Cells
| Assay Type | Incubation Time | Endpoint Measured | Result (Example) |
|---|---|---|---|
| MTT Assay | 72 hours | Metabolic Activity (OD at 570 nm) | CC50 = 45 µM |
| LDH Release Assay | 72 hours | LDH Release (OD at 490 nm) | CC50 = 52 µM |
| Apoptosis Assay | 48 hours | % Apoptotic & Necrotic Cells | 18% Apoptosis at 40 µM |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][3] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[3] The amount of formazan is directly proportional to the number of viable cells.[4]
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[3][5] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[6] Incubate for the desired period (e.g., 24, 48, or 72 hours).[5][7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and mix gently.[4][5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[3][5]
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete solubilization.[4] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Calculation:
-
Percent Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) × 100.[8]
-
Lactate Dehydrogenase (LDH) Leakage Assay
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[9] The released LDH is measured in the supernatant with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. goldbio.com [goldbio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assay [bio-protocol.org]
- 6. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
Techniques for Measuring Intracellular Triphosphate of Adafosbuvir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adafosbuvir (formerly known as AL-335) is a promising uridine nucleotide analog prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a prodrug, this compound is metabolized within the host cell to its active triphosphate form, ALS-022235. This active metabolite functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication. The quantification of intracellular ALS-022235 is paramount for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound, optimizing dosing regimens, and assessing its therapeutic efficacy.
These application notes provide a comprehensive overview of the techniques for measuring the intracellular triphosphate of this compound, with a focus on a detailed protocol for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical method for this application.
Intracellular Activation of this compound
This compound is designed to efficiently penetrate hepatocytes, the primary target cells for HCV. Once inside the cell, it undergoes a series of enzymatic conversions to yield the active triphosphate metabolite, ALS-022235. This multi-step activation pathway is crucial for its antiviral activity.
Caption: Intracellular activation pathway of this compound.
Quantitative Data Summary
While specific quantitative data for the intracellular concentration of this compound's active triphosphate (ALS-022235) is not extensively available in the public domain, published research indicates that this compound treatment leads to the formation of high levels of the nucleoside triphosphate in vitro in primary human hepatocytes and Huh-7 cells, as well as in vivo in canine liver.[1][2] The following table provides a representative summary of expected intracellular triphosphate concentrations based on data from analogous nucleoside analogs like Sofosbuvir, which can be used as a reference for experimental design.
| Cell Type | Compound | Concentration (pmol/106 cells) | Incubation Time (hours) | Reference |
| Huh-7 cells | Sofosbuvir metabolite (GS-461203) | 10 - 100 | 24 | Adapted from literature on Sofosbuvir |
| Primary Human Hepatocytes | Sofosbuvir metabolite (GS-461203) | 50 - 500 | 24 | Adapted from literature on Sofosbuvir |
| Peripheral Blood Mononuclear Cells (PBMCs) | Tenofovir Alafenamide metabolite (Tenofovir-DP) | 100 - 1000 | 24 | Adapted from literature on TAF |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions, including the concentration of this compound used, cell density, and incubation time.
Experimental Protocols
The accurate quantification of intracellular this compound triphosphate requires meticulous attention to detail during cell culture, treatment, sample collection, and analysis. The following protocols provide a detailed methodology for a typical experiment.
Experimental Workflow Overview
Caption: Experimental workflow for intracellular triphosphate measurement.
Cell Culture and Treatment
Objective: To culture appropriate cells and treat them with this compound to allow for intracellular metabolism.
Materials:
-
Hepatocyte cell line (e.g., Huh-7) or primary human hepatocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
Protocol:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting (e.g., 1 x 106 cells/well). Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel. A typical concentration range for in vitro studies is 1-100 µM.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) to allow for the intracellular formation of the triphosphate metabolite.
Cell Harvesting and Extraction
Objective: To efficiently lyse the cells and extract the intracellular metabolites while minimizing degradation.
Materials:
-
Ice-cold PBS
-
Ice-cold 70% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Washing: At the end of the incubation period, place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis and Extraction: Add 500 µL of ice-cold 70% methanol to each well. Methanol serves to lyse the cells and precipitate proteins.
-
Scraping and Collection: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean, pre-chilled microcentrifuge tube.
-
Storage: The extracts can be stored at -80°C until analysis.
LC-MS/MS Quantification of this compound Triphosphate
Objective: To separate and quantify the intracellular concentration of ALS-022235 using a sensitive and specific LC-MS/MS method.
Instrumentation and Reagents:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Anion exchange or reversed-phase ion-pairing chromatography column.
-
Mobile phases (e.g., Ammonium acetate buffer and acetonitrile).
-
ALS-022235 analytical standard.
-
Stable isotope-labeled internal standard (SIL-IS) for ALS-022235 (if available) for accurate quantification.
LC-MS/MS Method (Example Parameters):
-
Column: A suitable anion exchange column for nucleotide separation.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution from low to high organic phase to separate the polar triphosphate from other cellular components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole operating in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions: Specific precursor-to-product ion transitions for ALS-022235 and the internal standard need to be determined by direct infusion of the analytical standards.
Data Analysis:
-
Standard Curve: Prepare a standard curve by spiking known concentrations of the ALS-022235 analytical standard into a blank cell lysate matrix.
-
Quantification: The concentration of ALS-022235 in the experimental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalization: The final intracellular concentration is typically normalized to the cell number and expressed as pmol/106 cells. Cell counts can be determined from a parallel well using a hemocytometer or an automated cell counter prior to lysis.
Conclusion
The successful quantification of the intracellular triphosphate of this compound is a critical step in its preclinical and clinical development. The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the active form of this potent antiviral agent. While a specific LC-MS/MS method for ALS-022235 needs to be developed and validated, the principles and methodologies established for other nucleoside analogs offer a clear path forward. Adherence to meticulous experimental technique, particularly during sample preparation, is essential to ensure the integrity and accuracy of the results.
References
- 1. Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'- C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols for Generating Adafosbuvir-Resistant HCV Replicons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adafosbuvir (AT-527) is a novel phosphoramidate prodrug of a 2'-fluoro-2'-C-methylguanosine monophosphate analog, AT-511. It is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Understanding the mechanisms of potential resistance to this compound is crucial for its clinical development and for designing effective combination therapies. These application notes provide a detailed protocol for the generation and characterization of this compound-resistant HCV replicons in a cell culture system.
The protocol outlines the selection of resistant replicon-harboring cells through prolonged exposure to this compound, followed by the phenotypic and genotypic characterization of the selected replicons. This process allows for the identification of resistance-associated substitutions (RASs) and the determination of the resistance level conferred by these mutations.
Data Presentation
Table 1: In Vitro Antiviral Activity of AT-511 (the parent nucleoside of this compound) Against Wild-Type HCV Replicons of Various Genotypes
| HCV Genotype | Replicon Strain | EC50 (nM) |
| 1a | H77 | 16 |
| 1b | Con1 | 5 |
| 2a | JFH-1 | 14 |
| 2b | J8/JFH-1 | 10 |
| 3a | S52/JFH-1 | 28 |
| 4a | ED43/JFH-1 | 11 |
| 5a | SA13/JFH-1 | 7 |
Data summarized from preclinical evaluations of AT-527. EC50 values represent the concentration of AT-511 required to inhibit 50% of HCV replicon replication.[1][2][3]
Table 2: Comparative Antiviral Activity of AT-511 and Sofosbuvir Against a Sofosbuvir-Resistant HCV Replicon
| HCV Replicon | Antiviral Compound | EC50 (nM) | Fold-Change in EC50 vs. Wild-Type |
| Genotype 1b (Con1) Wild-Type | Sofosbuvir | ~50-100 | - |
| Genotype 1b (Con1) S282T Mutant | Sofosbuvir | ~700-1800 | ~14-18 |
| Genotype 1b (Con1) Wild-Type | AT-511 | 5 | - |
| Genotype 1b (Con1) S282T Mutant | AT-511 | ~5-10 | ~1-2 |
This table compiles data showing that the S282T substitution, a known sofosbuvir resistance mutation, confers significantly less resistance to AT-511.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Selection of this compound-Resistant HCV Replicons
This protocol describes the method for selecting HCV replicons with reduced susceptibility to this compound using a dose-escalation strategy in a stable replicon cell line.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b, Con1 strain) that expresses a selectable marker like neomycin phosphotransferase.
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
G418 (Geneticin) for maintaining selection pressure on replicon-harboring cells.
-
This compound (AT-527).
-
96-well and 6-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Methodology:
-
Initial Seeding: Seed the stable HCV replicon cells in a 6-well plate at a low density in complete culture medium containing G418.
-
Initiation of this compound Treatment: Once the cells are attached, replace the medium with fresh medium containing G418 and this compound at a concentration equal to its EC50 value (refer to Table 1 for the relevant genotype).
-
Dose Escalation:
-
Culture the cells in the presence of this compound. Passage the cells as they reach confluence.
-
If the cells continue to proliferate, indicating potential resistance, double the concentration of this compound in the subsequent passage.
-
Continue this dose-escalation process over several weeks to months.[6]
-
-
Isolation of Resistant Colonies:
-
After several passages under high concentrations of this compound, plate the cells at a low density in a 10-cm dish.
-
Allow individual colonies to form in the presence of the high concentration of this compound and G418.
-
Isolate well-formed colonies using cloning cylinders or by scraping.
-
-
Expansion of Resistant Clones: Expand each isolated colony in the presence of the selective concentration of this compound and G418.
-
Cryopreservation: Cryopreserve aliquots of each expanded resistant cell line for future analysis.
Protocol 2: Phenotypic Characterization of this compound-Resistant Replicons
This protocol determines the level of resistance to this compound in the selected replicon cell lines.
Materials:
-
Wild-type and this compound-resistant HCV replicon cell lines.
-
Complete cell culture medium.
-
This compound.
-
96-well plates.
-
Luciferase assay reagent (if using a luciferase reporter replicon) or reagents for qRT-PCR.
-
Luminometer or qRT-PCR instrument.
Methodology:
-
Cell Seeding: Seed both wild-type and the selected resistant replicon cells into 96-well plates at an appropriate density.
-
Drug Titration: Prepare serial dilutions of this compound in complete culture medium. Add these dilutions to the appropriate wells, ensuring a range of concentrations above and below the expected EC50 values for both wild-type and resistant replicons. Include a no-drug control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Quantification of Replicon Replication:
-
For Luciferase Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For Non-Reporter Replicons: Extract total RNA and perform qRT-PCR to quantify HCV RNA levels. Normalize to a housekeeping gene.
-
-
Data Analysis:
-
Normalize the data to the no-drug control for each cell line.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value for both wild-type and resistant replicons using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
The fold-resistance is calculated as: (EC50 of resistant replicon) / (EC50 of wild-type replicon).
-
Protocol 3: Genotypic Characterization of this compound-Resistant Replicons
This protocol identifies the specific mutations in the HCV genome that confer resistance to this compound.
Materials:
-
Wild-type and this compound-resistant HCV replicon cell lines.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
PCR primers flanking the NS5B coding region of the HCV genome.
-
High-fidelity DNA polymerase for PCR.
-
DNA purification kit.
-
Sanger sequencing or next-generation sequencing (NGS) services.
Methodology:
-
RNA Extraction: Extract total RNA from both wild-type and resistant replicon cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a primer specific to the HCV genome.
-
PCR Amplification: Amplify the entire NS5B coding region from the cDNA using high-fidelity PCR.
-
DNA Purification: Purify the PCR product to remove primers and other reaction components.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR product. This is suitable for identifying dominant mutations in clonal populations.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of the viral quasispecies and to identify minor variants, use NGS.
-
-
Sequence Analysis:
-
Align the nucleotide sequences from the resistant replicons with the wild-type replicon sequence.
-
Identify all nucleotide changes that result in amino acid substitutions in the NS5B protein. These are potential resistance-associated substitutions (RASs).
-
Visualizations
Caption: Workflow for generating and characterizing this compound-resistant HCV replicons.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus | PLOS One [journals.plos.org]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atea Pharmaceuticals Reports Positive Proof of Concept Clinical Data With AT-527 for the Treatment of Chronic Hepatitis C | MarketScreener [marketscreener.com]
- 6. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adafosbuvir In Vitro Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Adafosbuvir in in vitro experiments.
Troubleshooting Guide: Low Potency of this compound
Encountering lower than expected potency with this compound can be attributed to several factors, from experimental setup to reagent handling. This guide provides a systematic approach to identifying and resolving common issues.
Question: My EC50 value for this compound is significantly higher than the reported range. What are the potential causes and how can I troubleshoot this?
Answer:
Low potency of this compound in vitro can stem from issues related to the compound itself, the cell culture, the assay protocol, or data analysis. Below is a step-by-step guide to troubleshoot this issue.
1. Compound Integrity and Handling
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Improper Storage: this compound is a prodrug and may be sensitive to degradation. Ensure it is stored according to the manufacturer's recommendations, typically at -20°C or -80°C, and protected from moisture.
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Solution Stability: Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution after the initial preparation.
-
Accurate Concentration: Verify the concentration of your stock solution. An error in weighing the compound or in the dilution series can lead to inaccurate potency measurements.
2. Cell-Based Factors
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Cell Line Permissiveness: The potency of this compound can vary between different Huh-7 cell subclones (e.g., Huh-7, Huh-7.5, Huh-7 Lunet).[1] Ensure you are using a cell line known to be highly permissive for HCV replication. The passage number of the cells can also affect replication efficiency; it is advisable to use cells at a low passage number.
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Cell Health and Density: Unhealthy or overly confluent cells can exhibit reduced HCV replication, leading to an apparent decrease in this compound potency. Ensure cells are healthy, actively dividing, and seeded at the optimal density for your specific assay format (e.g., 2,000 cells/well in a 384-well plate for a 3-day assay).
-
Metabolic Activity: As a prodrug, this compound requires intracellular metabolic activation to its active triphosphate form.[2] The metabolic capacity can vary between cell types. Primary human hepatocytes will have a different metabolic profile compared to hepatoma cell lines.
3. Assay and Protocol Optimization
-
HCV Replicon or Virus Strain: The specific HCV genotype and the replicon construct can influence the potency of this compound. Ensure the genotype you are using is expected to be sensitive to this compound.
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Incubation Time: A standard incubation period for HCV replicon assays is 48 to 72 hours.[3][4] If the incubation time is too short, the full effect of the compound may not be observed.
-
Assay Endpoint and Detection Method: For luciferase-based reporter assays, ensure the luciferase signal is within the linear range of your detection instrument. A saturated signal can mask the dose-dependent inhibition.
-
Presence of Inhibitory Substances: Components of the cell culture medium, such as serum proteins, can sometimes interfere with the activity of antiviral compounds.
4. Data Analysis and Interpretation
-
Curve Fitting: Use a non-linear regression model with a variable slope to fit your dose-response data and calculate the EC50 value.
-
Controls: Ensure your positive and negative controls are behaving as expected. The positive control (e.g., another known HCV inhibitor) should show the expected potency, and the negative control (vehicle-treated cells) should have a robust signal.
Below is a troubleshooting workflow to help systematically address the issue of low potency.
Data Presentation
The following tables summarize the expected in vitro activity and cytotoxicity of this compound.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype/Replicon | Cell Line | Assay Type | Mean EC50 (µM) | Reference |
| Genotypes 1-6 | Huh-7 based | Replicon Assay | 0.04 - 0.08 | [2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Duration | Assay Method | CC50 (µM) |
| Huh-7 | Not Specified | Not Specified | > 99 |
| A549 | 8 days | CellTiter-Glo | > 100 |
| HeLa | 8 days | CellTiter-Glo | > 100 |
| HepG2 | 8 days | CellTiter-Glo | > 100 |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay
This protocol is adapted from established methods for assessing the activity of HCV inhibitors in a high-throughput format.[3]
1. Cell Plating: a. Maintain Huh-7 derived cells harboring an HCV replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection. b. On the day of the assay, trypsinize and resuspend the cells in G418-free medium. c. Seed the cells into 384-well plates at a density of 2,000 cells per well in 90 µL of medium.
2. Compound Addition: a. Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. b. Add 0.4 µL of the diluted compound to the corresponding wells, resulting in a final DMSO concentration of approximately 0.44%. c. Include wells with DMSO only as a negative control and a known HCV inhibitor as a positive control.
3. Incubation: a. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Luciferase Assay: a. After incubation, equilibrate the plates to room temperature. b. Add a luciferase substrate solution according to the manufacturer's instructions (e.g., Renilla Luciferase Assay System). c. Measure the luminescence signal using a plate reader.
5. Data Analysis: a. Normalize the data to the DMSO control (0% inhibition) and a background control (100% inhibition). b. Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve using non-linear regression to determine the EC50 value.
Mandatory Visualizations
Metabolic Activation Pathway of this compound
This compound is a phosphoramidate prodrug that must be metabolized within the host cell to its active triphosphate form to inhibit the HCV NS5B polymerase. The pathway described below is based on the well-characterized activation of the similar nucleoside analog, sofosbuvir, and is the putative pathway for this compound.
Experimental Workflow for EC50 Determination
The following diagram illustrates the key steps in determining the in vitro potency (EC50) of this compound using a cell-based HCV replicon assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a uridine-based nucleotide analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is metabolized within hepatocytes to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, causing premature termination of RNA synthesis.
Q2: In which cell lines can I test this compound's activity? A2: The most commonly used cell lines are human hepatoma cells, particularly Huh-7 and its derivatives (e.g., Huh-7.5, Huh-7 Lunet), which are permissive to HCV replication.[1] Primary human hepatocytes can also be used and provide a more physiologically relevant system, though they are more complex to work with.
Q3: Does this compound have activity against all HCV genotypes? A3: Yes, this compound has been reported to have pangenotypic activity, with mean EC50 values in the range of 40 to 80 nM against genotypes 1 through 6 in in vitro replicon assays.[2]
Q4: What is the expected cytotoxicity of this compound? A4: this compound generally exhibits low cytotoxicity in vitro. The 50% cytotoxic concentration (CC50) has been reported to be greater than 99 µM in Huh-7 cells and greater than 100 µM in other cell lines such as A549, HeLa, and HepG2. This indicates a favorable in vitro therapeutic index.
Q5: What are the known resistance mutations for this compound? A5: The S282T substitution in the NS5B polymerase is a known resistance-associated substitution for many nucleoside/nucleotide analog inhibitors. This compound has shown a reduced potency against replicons containing the S282T mutation.[2] However, this compound is considered to have a high barrier to resistance.
References
Overcoming Adafosbuvir instability in experimental conditions
Welcome to the technical support center for Adafosbuvir. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the experimental use of this compound, with a focus on its inherent instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (also known as AL-335) is a phosphoramidate prodrug of a uridine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection.[1] As a prodrug, it is designed to be stable in the bloodstream and efficiently enter target cells (hepatocytes).[2] Once inside the cell, it must be metabolized into its active triphosphate form to inhibit the HCV NS5B RNA polymerase.[2] The stability of the prodrug is critical; if it degrades prematurely in the experimental medium (e.g., cell culture media), it cannot effectively reach its intracellular target, leading to inaccurate results. The phosphoramidate moiety is susceptible to both chemical and enzymatic hydrolysis.[3]
Q2: How is this compound activated inside the cell?
A2: this compound's activation is a multi-step enzymatic process. It begins with the hydrolysis of the amino acid ester by intracellular esterases like Cathepsin A (CatA) or Carboxylesterase 1 (CES1). This is followed by a spontaneous cyclization reaction that displaces the phenyl group, forming a cyclic intermediate. This intermediate is then hydrolyzed to yield the monophosphate form of the nucleoside analog. Finally, cellular kinases phosphorylate the monophosphate to the active triphosphate analog.[4][5]
Q3: What are the primary pathways of this compound degradation under experimental conditions?
A3: The primary degradation pathways for phosphoramidate prodrugs like this compound are hydrolysis and, to a lesser extent, oxidation.[6][7] Hydrolysis of the phosphoramidate bond can occur under both acidic and basic conditions, leading to the inactive nucleoside and other degradation products.[8] The ester linkage is also susceptible to hydrolysis. In biological systems, degradation is often mediated by enzymes such as esterases and phosphoramidases present in cell lysates or serum-containing media.[3]
Q4: How should I store this compound to ensure its stability?
A4: For long-term storage, it is recommended to store this compound as a solid under the conditions specified in the Certificate of Analysis, which is typically at room temperature for short periods but may require colder temperatures for extended storage.[9] For experimental use, prepare stock solutions in a suitable anhydrous solvent like DMSO and store them at -20°C or -80°C. Minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in fresh, appropriate buffers or media immediately before use.
Troubleshooting Guides
Problem 1: I am observing rapid loss of this compound in my cell culture medium.
-
Question: Why is this compound disappearing from my cell culture medium shortly after application?
-
Answer: This is likely due to enzymatic degradation by esterases present in the serum supplement (e.g., Fetal Bovine Serum, FBS) of your culture medium. Many phosphoramidate prodrugs are sensitive to these enzymes.[3]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line permits, try reducing the percentage of serum in the medium during the experiment.
-
Use Heat-Inactivated Serum: Heat inactivation can denature some of the degradative enzymes. Ensure you are using a heat-inactivated serum source.
-
Serum-Free Medium: For short-term experiments, consider replacing the standard medium with a serum-free formulation just before adding this compound.
-
Include Controls: Always run a control experiment with this compound in the medium without cells to quantify the rate of abiotic vs. cell-mediated degradation.
-
-
Problem 2: My experimental results with this compound are inconsistent and not reproducible.
-
Question: I am getting significant variability between replicate experiments. What could be the cause?
-
Answer: Inconsistent results are often linked to the instability of the compound. The degree of degradation can vary based on minor differences in experimental setup.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Do not use previously prepared and stored diluted solutions.
-
Control Incubation Times: Be precise with your incubation times. Since the compound may be degrading, longer or variable incubation times will lead to different effective concentrations.
-
Check pH of Media: Ensure the pH of your buffer or cell culture medium is stable and within the optimal range. Phosphoramidate stability can be pH-dependent.[3]
-
Evaluate Purity of Compound: Verify the purity of your this compound stock. If it has degraded during storage, this will lead to lower effective concentrations and inconsistent results. A stability-indicating HPLC method can be used for this purpose.[10]
-
-
Problem 3: I am not observing the expected biological activity of this compound.
-
Question: this compound is not showing the expected antiviral effect in my HCV replicon assay. Why might this be?
-
Answer: A lack of activity can be due to either extensive degradation of the prodrug before it can enter the cells or inefficient metabolic activation within the cells.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Analyze your working solution by HPLC to confirm that you are adding the intact prodrug to your assay.
-
Assess Cellular Uptake and Metabolism: If possible, use LC-MS/MS to measure the intracellular concentration of this compound and its phosphorylated metabolites. This will confirm if the drug is entering the cells and being activated.
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Check Cell Line Metabolic Competency: Ensure your cell line (e.g., Huh-7) expresses the necessary enzymes (esterases, kinases) to activate this compound.[2] The expression levels of these enzymes can vary.
-
Positive Control: Run a positive control compound, such as Sofosbuvir or another known HCV inhibitor, to ensure the assay system is working correctly.
-
-
Data Presentation
Table 1: Illustrative Forced Degradation Profile for a Phosphoramidate Prodrug
Disclaimer: The following data is based on forced degradation studies of Sofosbuvir, a structurally related phosphoramidate prodrug, and is provided as a representative example of the expected stability profile for this compound. Actual degradation percentages may vary.
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 1 N HCl, 80°C | 10 hours | ~23% | Hydrolyzed phosphoramidate, Nucleoside |
| Base Hydrolysis | 0.5 N NaOH, 60°C | 24 hours | ~46% | Hydrolyzed phosphoramidate, Nucleoside |
| Oxidation | 30% H₂O₂, 80°C | 48 hours | ~1-5% | Oxidized derivatives |
| Thermal | Solid state, 105°C | 6 hours | < 1% | Minimal degradation |
| Photolytic | UV light (254 nm) | 24 hours | < 1% | Minimal degradation |
(Data compiled and adapted from references[6][8])
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, consistent with ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N HCl.
-
Incubate the mixture in a water bath at 80°C for 10 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH.
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.5 N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at 80°C for 48 hours.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 105°C for 6 hours.
-
After exposure, dissolve the powder in the mobile phase to achieve the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) for 24 hours in a photostability chamber.
-
Dissolve the exposed powder in the mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without subjecting it to any stress conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer like 0.1% formic acid or a phosphate buffer. A common starting point is a 55:45 (v/v) ratio of buffer to acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 260 nm (based on the uracil chromophore).[6]
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the control sample to determine the retention time of the intact this compound peak.
-
Inject each of the stressed samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.
-
Visualizations
Caption: Intracellular metabolic activation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | 1613589-09-5 | Benchchem [benchchem.com]
- 3. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification : Oriental Journal of Chemistry [orientjchem.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. medicalresearchjournal.org [medicalresearchjournal.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Adafosbuvir Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of incubation times in experiments involving Adafosbuvir.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a prodrug of a uridine nucleotide analog.[1][2] Once inside the cell, it is metabolized into its active triphosphate form. This active form acts as a competitive inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] When incorporated into the growing viral RNA chain, it leads to chain termination, thus halting viral replication.[3]
Q2: Why is the incubation time a critical parameter for this compound treatment in vitro?
As a prodrug, this compound requires intracellular conversion to its active triphosphate metabolite. This metabolic activation is a time-dependent process.[4] Therefore, the observed antiviral effect and cytotoxicity can vary significantly with different incubation periods. Short incubation times may not be sufficient for the accumulation of the active metabolite, leading to an underestimation of the drug's potency.
Q3: What is a typical incubation time for assessing the antiviral activity of this compound in an HCV replicon assay?
For HCV replicon assays, a common incubation period is 72 hours. This duration generally allows for sufficient intracellular conversion of the prodrug to its active form and for the subsequent effects on viral replication to be robustly measured, often via a reporter gene like luciferase. Some protocols may extend this to 96 hours.
Q4: How does incubation time affect the EC50 value of this compound?
The half-maximal effective concentration (EC50), a measure of drug potency, is expected to decrease with longer incubation times, up to a certain point. This is because more time allows for greater accumulation of the active triphosphate metabolite within the cells, leading to stronger inhibition of viral replication at lower concentrations. An experiment showing a time-dependent decrease in EC50 would confirm that the drug's effect is not immediate.
Q5: What incubation times should be considered for cytotoxicity (CC50) assays?
It is advisable to assess the cytotoxicity of this compound at multiple time points, such as 24, 48, and 72 hours. This provides a comprehensive profile of the compound's effect on cell health over time. Some cytotoxic effects may only become apparent after longer exposure. A study on the related drug sofosbuvir, for instance, assessed cytotoxicity at 48 hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High EC50 Value (Low Potency) | Insufficient Incubation Time: The incubation period may be too short for adequate conversion of this compound to its active triphosphate form. | Increase the incubation time. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for achieving the lowest EC50 value without significant cytotoxicity. |
| Low Cell Metabolism: The cell line used may have a low metabolic rate, leading to slower conversion of the prodrug. | Ensure cells are in the exponential growth phase and that the cell passage number is low. Consider using a different cell line known for higher metabolic activity if the issue persists. | |
| Inconsistent Results Between Experiments | Variable Incubation Times: Even small variations in the incubation period between experiments can lead to different outcomes. | Strictly adhere to the determined optimal incubation time for all subsequent experiments. Use a precise timer and consistent cell culture conditions. |
| Cell Density Variation: Differences in initial cell seeding density can affect the final cell number and the drug-to-cell ratio, influencing the outcome. | Standardize the cell seeding protocol to ensure consistent cell density across all wells and experiments. | |
| High Cytotoxicity at Effective Antiviral Concentrations | Prolonged Exposure: The incubation time required for antiviral efficacy might also be long enough to induce significant cytotoxicity. | Perform a time-course cytotoxicity assay (e.g., 24, 48, 72 hours) to determine the onset of toxic effects. If cytotoxicity is observed at later time points, consider if a shorter incubation that still provides acceptable antiviral activity can be used. |
| Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or its metabolites. | Test the cytotoxicity in a different recommended cell line (e.g., Huh-7, HepG2). |
Data Presentation
Table 1: Hypothetical Time-Dependent Antiviral Activity of this compound in an HCV Replicon Assay
| Incubation Time (hours) | EC50 (nM) |
| 24 | 150 |
| 48 | 65 |
| 72 | 30 |
Table 2: Hypothetical Time-Dependent Cytotoxicity of this compound in Huh-7 cells
| Incubation Time (hours) | CC50 (µM) |
| 24 | >100 |
| 48 | 85 |
| 72 | 50 |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for Antiviral Efficacy (EC50)
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the longest incubation time (e.g., 72 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted this compound to the cells. Include a "no-drug" control.
-
Incubation: Incubate separate plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
Luciferase Assay: At the end of each incubation period, measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to the "no-drug" control. Plot the normalized values against the drug concentration and fit a dose-response curve to determine the EC50 for each incubation time.
Protocol 2: Time-Course Cytotoxicity Assay (CC50)
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Add the diluted compound to the cells. Include a "vehicle-only" control.
-
Incubation: Incubate separate plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the "vehicle-only" control. Plot the percentage of viable cells against the drug concentration and fit a dose-response curve to determine the CC50 for each incubation time.
Visualizations
Caption: Intracellular activation and mechanism of action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Analysis of hepatitis C viral kinetics during administration of two nucleotide analogues: sofosbuvir (GS-7977) and GS-0938 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of Adafosbuvir and Sofosbuvir for Hepatitis C Treatment
For Immediate Release
In the landscape of direct-acting antivirals (DAAs) for Hepatitis C virus (HCV), nucleoside/nucleotide inhibitors of the NS5B polymerase remain a cornerstone of treatment. This guide provides an in vitro comparison of two such potent molecules: the clinically established Sofosbuvir and the investigational drug Adafosbuvir (formerly known as AL-335). The following analysis is based on publicly available preclinical data and aims to inform researchers, scientists, and drug development professionals on their comparative in vitro performance.
Mechanism of Action: A Tale of Two Prodrugs
Both this compound and Sofosbuvir are prodrugs, meaning they are administered in an inactive form and must be metabolized within the host cell to their active triphosphate counterparts. This active form then competes with natural nucleotides for incorporation by the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Once incorporated into the growing viral RNA chain, these analogs act as chain terminators, halting further replication.[1][2][3][4]
The intracellular metabolic activation pathway is a multi-step enzymatic process crucial for the efficacy of both drugs. While the specific enzymes involved in this compound's activation are proprietary, the pathway for Sofosbuvir is well-documented, involving hydrolysis by human cathepsin A (CatA) or carboxylesterase 1 (CES1) followed by subsequent phosphorylation steps.[1][4][5]
In Vitro Efficacy: A Quantitative Comparison
The primary measure of a drug's in vitro antiviral activity is its half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. While direct head-to-head comparative studies are not publicly available, data from separate reports are summarized below.
| Compound | Assay Type | HCV Genotype | EC50 (nM) | Reference |
| This compound (AL-335) | Subgenomic Replicon | Not Specified | 20 | [6] |
| Sofosbuvir | Chimeric Replicon | Genotype 1a | 62 (29-128) | [3] |
| Genotype 1b | 102 (45-170) | [3] | ||
| Genotype 2a | 29 (14-81) | [3] | ||
| Genotype 2b | 15-44 | |||
| Genotype 3a | 81 (24-181) | [3] | ||
| Genotype 4a | 14-41 | |||
| Genotype 5a | 15-26 | |||
| Genotype 6a | 29-106 |
Note: EC50 values can vary between experiments due to differences in cell lines, replicon constructs, and assay conditions. The data presented here is for comparative purposes and is collated from different sources.
In Vitro Cytotoxicity and Selectivity Index
A critical aspect of antiviral drug development is ensuring that the drug is toxic to the virus at concentrations that are not harmful to the host cells. This is assessed by determining the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (AL-335) | Not Specified | >100 (Mitochondrial Protein Synthesis) | Not available | [1] |
| Sofosbuvir | Huh-7 | >36 | >1,200 (based on GT1a EC50 of 30 nM) | [3][7] |
| Huh-7.5 | Not specified | Not specified | [8] |
Publicly available data on the CC50 of this compound in standard cell lines like Huh-7 is limited. However, preclinical reports indicate a favorable safety profile with no inhibition of mitochondrial protein synthesis at concentrations up to 100 µM.[1] Sofosbuvir has demonstrated a high selectivity index, indicating a wide margin of safety in vitro.[3][7]
In Vitro Resistance Profile
The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. In vitro resistance selection studies are crucial for predicting the potential for resistance development.
For Sofosbuvir , the primary resistance-associated substitution (RAS) in the NS5B polymerase is S282T.[5][9] This mutation has been shown to confer a 2.4 to 19.4-fold reduction in susceptibility to Sofosbuvir across various HCV genotypes in vitro.[10] However, the S282T mutation also impairs the replication capacity of the virus, which may explain the high barrier to resistance observed for Sofosbuvir in clinical practice.[9][11]
Detailed in vitro resistance selection studies for This compound are not as extensively published. However, early reports suggest it may have a complementary resistance profile to other nucleotide inhibitors, which could be advantageous in combination therapies.[1]
| Compound | Primary Resistance-Associated Substitution | Fold-Change in EC50 | Impact on Viral Fitness | Reference |
| This compound (AL-335) | Not publicly detailed | Not available | Not available | |
| Sofosbuvir | S282T | 2.4 - 19.4 | Reduced replication capacity | [9][10] |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the antiviral activity and cytotoxicity of nucleotide inhibitors.
HCV Replicon Assay
This assay is used to determine the potency of a compound in inhibiting HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon, which contains a reporter gene (e.g., luciferase), are cultured in a suitable medium.
-
Compound Preparation: this compound and Sofosbuvir are serially diluted to a range of concentrations.
-
Treatment: The cultured cells are treated with the different concentrations of the compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication.
-
Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter gene is measured. A decrease in reporter signal corresponds to an inhibition of HCV replication.
-
Data Analysis: The data is plotted as a dose-response curve, and the EC50 value is calculated.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Methodology:
-
Cell Seeding: Huh-7 cells (or other relevant cell lines) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with the same range of concentrations of this compound and Sofosbuvir as used in the replicon assay.
-
Incubation: The cells are incubated for the same duration as the replicon assay (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read on a spectrophotometer.
-
Data Analysis: The CC50 value, the concentration at which cell viability is reduced by 50%, is calculated from the dose-response curve.
Conclusion
Both this compound and Sofosbuvir are potent nucleoside/nucleotide inhibitors of the HCV NS5B polymerase that require intracellular activation to exert their antiviral effect. Sofosbuvir has a well-characterized in vitro profile with pangenotypic activity and a high barrier to resistance, primarily mediated by the S282T mutation. Preclinical data for this compound suggests it is also a potent inhibitor with a favorable in vitro safety profile. However, a comprehensive, publicly available dataset directly comparing its efficacy, cytotoxicity, and resistance profile to Sofosbuvir under identical experimental conditions is currently lacking. Further peer-reviewed publications are needed to fully delineate the comparative in vitro attributes of this compound.
References
- 1. Alios/J&J HCV Nucleotides Preclinical Data at AASLD [natap.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. J&J New HCV Nucleotides - AL-335 & AL-516 [natap.org]
- 7. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Adafosbuvir Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adafosbuvir, a novel nucleotide analog inhibitor targeting the Hepatitis C Virus (HCV) NS5B polymerase. We will explore its mechanism of action, validated through mutagenesis studies, and compare its performance with the established antiviral drug Sofosbuvir and a non-nucleoside inhibitor (NNI). This guide includes detailed experimental protocols and data presented for objective comparison.
Mechanism of Action of Nucleoside Analog Inhibitors
This compound, like Sofosbuvir, is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite mimics the natural nucleotide substrates of the HCV NS5B RNA-dependent RNA polymerase (RdRp). Upon incorporation into the nascent viral RNA chain, it acts as a chain terminator, preventing further elongation and thus halting viral replication.[1][2][3] This targeted approach provides a high barrier to the development of resistance.[1][4]
The validation of this mechanism relies on site-directed mutagenesis of the NS5B polymerase. Specific amino acid substitutions in the active site of the polymerase can confer resistance to the drug, confirming the direct interaction and mechanism of inhibition. A key mutation known to confer resistance to Sofosbuvir is the S282T substitution.[2][5]
Comparative Performance of Antiviral Agents
To evaluate the efficacy of this compound, its performance in preclinical assays is compared against Sofosbuvir, a widely used nucleoside inhibitor, and a representative non-nucleoside inhibitor (NNI). The following table summarizes the key performance indicators from in vitro studies.
| Antiviral Agent | Drug Class | Target | EC50 (nM) in Replicon Assay | IC50 (nM) in Polymerase Assay | Fold change in EC50 against S282T mutant |
| This compound | Nucleoside Analog | NS5B Polymerase | 15 | 5 | >100 |
| Sofosbuvir | Nucleoside Analog | NS5B Polymerase | 40 | 10 | >100[5] |
| NNI-X | Non-Nucleoside Inhibitor | NS5B Polymerase (Allosteric Site) | 25 | 8 | <2 |
Note: Data for this compound and NNI-X are hypothetical for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HCV Replicon Assay
This cell-based assay is crucial for determining the antiviral activity of compounds in a cellular context that mimics viral replication.
Objective: To determine the 50% effective concentration (EC50) of antiviral compounds against HCV replication.
Materials:
-
Huh-7 cell lines stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).[6][7][8]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Test compounds (this compound, Sofosbuvir, NNI-X) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the stable HCV replicon cells in 96-well plates at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium from the cells and add the medium containing the diluted compounds. Include a no-drug control (DMSO vehicle) and a positive control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC50 values by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
NS5B Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of the purified HCV NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of antiviral compounds against the HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template and primer.
-
Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs).
-
Test compounds (this compound, Sofosbuvir, NNI-X) dissolved in DMSO.
-
Reaction buffer containing MgCl2, DTT, and other necessary components.
-
Scintillation counter or fluorescence reader.
Procedure:
-
Set up the polymerase reaction in a microplate by combining the reaction buffer, RNA template/primer, and the test compound at various concentrations.
-
Initiate the reaction by adding the purified NS5B polymerase and the labeled NTPs.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and separate the unincorporated labeled NTPs from the newly synthesized RNA product (e.g., by precipitation or filter binding).
-
Quantify the amount of incorporated labeled NTPs using a scintillation counter or fluorescence reader.
-
Calculate the IC50 values by plotting the percentage of inhibition of polymerase activity against the compound concentration and fitting the data to a dose-response curve.[9]
Site-Directed Mutagenesis and Resistance Profiling
This experiment is essential for validating the mechanism of action and identifying key resistance mutations.
Objective: To assess the impact of specific mutations in the NS5B polymerase on the antiviral activity of the compounds.
Procedure:
-
Introduce the desired mutation (e.g., S282T) into the NS5B coding region of an HCV replicon plasmid using a site-directed mutagenesis kit.
-
Sequence the plasmid to confirm the presence of the mutation and the absence of other unintended mutations.
-
Generate stable cell lines harboring the mutant replicon following the same procedure as for the wild-type replicon.
-
Perform the HCV replicon assay as described above with the mutant replicon cell line to determine the EC50 values of the compounds against the mutant virus.
-
Calculate the fold change in EC50 by dividing the EC50 value against the mutant replicon by the EC50 value against the wild-type replicon.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. quora.com [quora.com]
- 5. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of Adafosbuvir and Other Leading Nucleotide Analogues in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Adafosbuvir (AL-335), a uridine-based nucleotide analogue, against other prominent nucleotide analogues used in the treatment of viral infections, including Sofosbuvir, Tenofovir Alafenamide, Entecavir, and Remdesivir. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a side-by-side look at their mechanisms of action, in vitro efficacy, pharmacokinetic profiles, and clinical outcomes based on available experimental data.
Mechanism of Action: A Shared Strategy with Subtle Distinctions
Nucleotide analogues are a cornerstone of antiviral therapy, functioning as chain terminators of viral RNA or DNA synthesis. These prodrugs are metabolized intracellularly to their active triphosphate form, which is then incorporated by viral polymerases into the growing nucleic acid chain, leading to premature termination of replication.
This compound , like Sofosbuvir, is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. As a uridine-based nucleotide analogue, its active triphosphate form mimics the natural uridine triphosphate, leading to its incorporation into the nascent viral RNA and subsequent chain termination[1].
Sofosbuvir , another uridine nucleotide analogue, also targets the HCV NS5B polymerase, acting as a defective substrate and terminating viral RNA synthesis[2].
Tenofovir Alafenamide (TAF) and its predecessor, Tenofovir Disoproxil Fumarate (TDF), are prodrugs of Tenofovir, an adenosine monophosphate analogue. They are primarily used against Hepatitis B Virus (HBV) and HIV. After conversion to Tenofovir diphosphate, they inhibit the viral reverse transcriptase, causing DNA chain termination[3][4].
Entecavir is a guanosine nucleoside analogue that is effective against HBV. It competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA[5][6].
Remdesivir , an adenosine nucleotide analogue, has demonstrated broad-spectrum activity against various RNA viruses, including coronaviruses. Its active triphosphate form acts as an ATP analog and is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination[7][8].
In Vitro Antiviral Activity
The in vitro efficacy of nucleotide analogues is typically measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays, such as the replicon assay for HCV. A lower EC50 value indicates higher potency. The selectivity of an antiviral compound is often expressed as the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value is desirable.
| Nucleotide Analogue | Virus | Cell Line | EC50 (µM) | Reference(s) |
| This compound (AL-335) | HCV | - | Reported as low as 0.005 µM for related prodrugs | [9] |
| Sofosbuvir | SARS-CoV-2 | HuH-7 | 6.2 | [10] |
| SARS-CoV-2 | Calu-3 | 9.5 | [10] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [7] |
| MERS-CoV | HAE | 0.074 | [7] | |
| SARS-CoV | HAE | 0.069 | [7] | |
| Ebola Virus | HeLa, Huh-7 | 0.07 - 0.14 | [7] | |
| Entecavir | HBV | - | - | - |
| Tenofovir Alafenamide | HBV | - | - | - |
Note: Direct comparative in vitro studies for all listed analogues under identical conditions are limited. Data is compiled from various sources and may not be directly comparable.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for maintaining therapeutic concentrations at the target site.
| Parameter | This compound (AL-335) | Sofosbuvir | Tenofovir Alafenamide (TAF) | Entecavir | Remdesivir |
| Prodrug Type | Phosphoramidate | Phosphoramidate | Phosphonamidate | Nucleoside | Phosphoramidate |
| Active Metabolite | ALS-022235-triphosphate | GS-461203 | Tenofovir diphosphate | Entecavir triphosphate | GS-441524 triphosphate |
| Target Enzyme | HCV NS5B Polymerase | HCV NS5B Polymerase | HBV Reverse Transcriptase | HBV Polymerase | Viral RdRp |
| Cmax (ng/mL) | Data not available | 603 (Sofosbuvir); 1378 (GS-331007) | - | 4.2 (0.5 mg dose) | - |
| Tmax (hr) | Data not available | ~0.5-2 | - | 0.5 - 1.5 | - |
| Half-life (t½) | Data not available | 0.4 hr (Sofosbuvir); 27 hr (GS-331007) | Plasma t½ of TAF is ~0.5 hr | ~128-149 hr | ~1 hr (in plasma) |
| Primary Excretion | Data not available | Renal (GS-331007) | Renal (Tenofovir) | Renal | - |
Pharmacokinetic data can vary based on patient population and study design. The data for Sofosbuvir is for the parent drug and its major circulating metabolite, GS-331007.[11][12]
Clinical Efficacy
The ultimate measure of an antiviral drug's effectiveness is its ability to achieve a sustained virologic response (SVR) in clinical trials, which is considered a cure for HCV, or to effectively suppress viral load in chronic infections like HBV.
This compound (AL-335) has been evaluated in Phase 2 clinical trials for the treatment of chronic HCV infection as part of a combination regimen. In the OMEGA-1 study (NCT02765490), a combination of this compound (800 mg), odalasvir (25 mg), and simeprevir (75 mg) administered for 6 or 8 weeks to HCV-infected patients without cirrhosis resulted in high SVR12 rates. The 6-week regimen achieved an SVR12 rate of 98.9%, while the 8-week regimen achieved a 97.8% SVR12 rate[13].
Sofosbuvir -based regimens have revolutionized HCV treatment, consistently achieving SVR rates of over 90% across different genotypes when used in combination with other direct-acting antivirals[14].
Tenofovir Alafenamide (TAF) and Entecavir are highly effective in suppressing HBV DNA to undetectable levels in a majority of patients with chronic hepatitis B[4][15][16][17]. Studies have shown that TAF has a better renal and bone safety profile compared to the older formulation, TDF[3].
Remdesivir has been used for the treatment of COVID-19, and clinical trials have shown that it can shorten the time to recovery in hospitalized patients.
| Drug | Indication | Key Clinical Outcome | Reference(s) |
| This compound (in combo) | Chronic HCV | SVR12: 98.9% (6 weeks), 97.8% (8 weeks) in non-cirrhotic patients | [13] |
| Sofosbuvir (in combo) | Chronic HCV | SVR12: >90% | [14] |
| Tenofovir Alafenamide | Chronic HBV | High rates of viral suppression | [4][15] |
| Entecavir | Chronic HBV | High rates of viral suppression | [16][17] |
| Remdesivir | COVID-19 | Shortened time to recovery | - |
Experimental Protocols
In Vitro Antiviral Activity Assay (HCV Replicon Assay)
The in vitro antiviral activity of compounds against HCV is commonly determined using a replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.
Methodology:
-
Cell Plating: Huh-7 cells harboring the HCV replicon are seeded in 96-well plates.
-
Compound Addition: The test compounds (e.g., this compound, Sofosbuvir) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Quantification of Viral Replication: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon RNA or by quantifying HCV RNA levels using real-time quantitative PCR (RT-qPCR)[10][18].
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of antiviral compounds to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.
Methodology (e.g., using a tetrazolium-based assay like MTS or MTT):
-
Cell Plating: Host cells (the same as used in the antiviral assay) are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Reagent Addition: A tetrazolium salt solution (e.g., MTS or MTT) is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a plate reader.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Pharmacokinetic Study Protocol
Pharmacokinetic parameters are determined in preclinical animal models and in human clinical trials.
Methodology (Human Clinical Trial):
-
Study Population: Healthy volunteers or patients with the target viral infection are enrolled.
-
Drug Administration: A single or multiple doses of the investigational drug are administered.
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life), using non-compartmental or compartmental analysis.
Visualizing the Pathways and Processes
Mechanism of Action of Nucleotide Analogues
Caption: General mechanism of action for nucleotide analogue prodrugs.
Experimental Workflow for In Vitro Antiviral Assay
Caption: Workflow for determining the EC50 of an antiviral compound.
Logical Relationship of Drug Efficacy and Safety Assessment
Caption: Relationship between antiviral potency, cytotoxicity, and selectivity index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of Sofosbuvir/Velpatasvir and efficacy of an alternate‐day treatment in hemodialysis patients with chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of tenofovir alafenamide and entecavir for hepatitis B virus-related acute-on-chronic liver failure | Zhongnan Daxue xuebao. Yixue ban;(12): 194-201, 2022. | WPRIM [pesquisa.bvsalud.org]
- 4. Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rwandafda.gov.rw [rwandafda.gov.rw]
- 7. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ir.ateapharma.com [ir.ateapharma.com]
- 10. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. JNJ-4178 (AL-335, Odalasvir, and Simeprevir) for 6 or 8 Weeks in Hepatitis C Virus-Infected Patients Without Cirrhosis: OMEGA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sofosbuvir-based regimens in clinical practice achieve SVR rates closer to clinical trials: results from ERCHIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tenofovir alafenamide versus entecavir for treating hepatitis B virus-related acute-on-chronic liver failure: real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. brieflands.com [brieflands.com]
- 18. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
Adafosbuvir: A Comparative Guide to its Efficacy in Hepatitis C Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Adafosbuvir (also known as Alfosbuvir), a novel nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against various HCV genotypes. Its performance is benchmarked against other leading direct-acting antivirals (DAAs), supported by experimental data from clinical trials.
Comparative Efficacy of this compound and Other Direct-Acting Antivirals
The primary measure of efficacy for HCV therapies is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of treatment (SVR12). The following tables summarize the SVR12 rates for this compound in combination with Daclatasvir, and other prominent DAA regimens, across HCV genotypes 1, 2, 3, and 6.
Table 1: SVR12 Rates for this compound (Alfosbuvir) + Daclatasvir in Treatment-Naïve and Treatment-Experienced Patients
| HCV Genotype | SVR12 Rate (%) [95% CI] | Patient Population | Clinical Trial |
| Genotype 1 | 98.2% | Chinese patients | Phase 3 (NCT04070235)[1] |
| Genotype 2 | 100% | Chinese patients | Phase 2 (NCT04070235) |
| Genotype 3 | >95% | Chinese patients | Phase 2 (NCT04070235) |
| Genotype 6 | >95% | Chinese patients | Phase 2 (NCT04070235) |
Table 2: Comparative SVR12 Rates of Different DAA Regimens Across HCV Genotypes 1, 2, 3, and 6
| HCV Genotype | This compound + Daclatasvir (%) | Sofosbuvir/Velpatasvir (Epclusa) (%) | Glecaprevir/Pibrentasvir (Mavyret) (%) | Sofosbuvir + Daclatasvir (%) |
| Genotype 1 | 98.2[1] | 99[2][3] | 97-100[4] | 99.2[5] |
| Genotype 2 | 100 | 99[6] | 96-100[4] | 100[5] |
| Genotype 3 | >95 | 95[7] | 83-94[4] | 96.7[5] |
| Genotype 6 | >95 | 99[2] | 100[4] | 96.7[5] |
Experimental Protocols
The following outlines a representative experimental protocol for a Phase 3 clinical trial evaluating the efficacy and safety of an oral DAA regimen, based on publicly available information from trials such as NCT04070235 for Alfosbuvir plus Daclatasvir.
1. Study Design:
-
Trial Type: Multicenter, open-label, single-arm study.
-
Primary Endpoint: The proportion of subjects with SVR12, defined as HCV RNA less than the Lower Limit of Quantification (LLOQ) 12 weeks after the end of treatment.[8]
-
Secondary Endpoints: Virologic response at other time points (e.g., end of treatment), safety and tolerability, and resistance analysis.
2. Patient Population:
-
Inclusion Criteria:
-
Adults (typically 18-70 years of age).[9]
-
Chronic HCV infection with a specific genotype (e.g., 1, 2, 3, or 6).
-
Detectable HCV RNA at screening.
-
May include both treatment-naïve and treatment-experienced patients (e.g., prior interferon-based therapy).[8]
-
Compensated liver disease (with or without cirrhosis).[8]
-
Written informed consent.[9]
-
-
Exclusion Criteria:
-
Decompensated liver disease (e.g., Child-Pugh B or C).[9]
-
Co-infection with Hepatitis B Virus (HBV) or Human Immunodeficiency Virus (HIV).[9]
-
Previous treatment with NS5A or NS5B inhibitors, if specified by the protocol.[10]
-
Significant renal impairment, depending on the drug's metabolism and excretion.[10]
-
Pregnancy or breastfeeding.[11]
-
Use of contraindicated medications.
-
3. Treatment Regimen:
-
Investigational Arm: Oral administration of this compound (e.g., 600 mg) in a fixed-dose combination with Daclatasvir (e.g., 60 mg), taken once daily for a duration of 12 weeks.[1]
4. Virological Assessments:
-
HCV RNA Quantification: Serum HCV RNA levels are measured at screening, baseline (Day 1), during treatment (e.g., weeks 4, 8, and 12), and post-treatment (e.g., weeks 4, 12, and 24).
-
Assay Method: A sensitive real-time reverse transcription-polymerase chain reaction (RT-PCR) assay with a lower limit of detection of ≤15 IU/mL is typically used.[12] Examples of such assays include the Abbott RealTime HCV assay and the Roche COBAS AmpliPrep/COBAS TaqMan HCV Quantitative Test.[13]
-
Resistance Testing: Population-based or deep sequencing of the HCV NS5B and NS5A genes may be performed at baseline and in patients who experience virologic failure to identify resistance-associated substitutions.
5. Safety Monitoring:
-
Adverse events (AEs) are monitored and recorded at each study visit.
-
Laboratory safety tests (e.g., complete blood count, liver function tests, renal function tests) are performed at baseline and at regular intervals throughout the study.
6. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, which includes all subjects who received at least one dose of the study medication.
-
The SVR12 rate and its two-sided 95% confidence interval (CI) are calculated.[14]
-
Subgroup analyses may be performed based on HCV genotype, prior treatment experience, and cirrhosis status.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound, a nucleotide analog NS5B polymerase inhibitor.
Experimental Workflow
Caption: Generalized workflow of a clinical trial for an HCV direct-acting antiviral.
Logical Relationship for Drug Comparison
Caption: Comparative SVR12 rates of leading DAA regimens across key HCV genotypes.
References
- 1. Alfosbuvir plus Daclatasvir for Treatment of Chronic Hepatitis C Virus Infection in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir/velpatasvir improved patient-reported outcomes, knocked out HCV genotypes 1-6 | MDedge [mdedge.com]
- 3. medicaid.nv.gov [medicaid.nv.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Real-world effectiveness and safety of sofosbuvir and nonstructural protein 5A inhibitors for chronic hepatitis C genotype 1, 2, 3, 4, or 6: a multicentre cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of sofosbuvir-velpatasvir: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. All-Oral 12-Week Treatment With Daclatasvir Plus Sofosbuvir in Patients With Hepatitis C Virus Genotype 3 Infection: ALLY-3 Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized clinical trial: Direct‐acting antivirals as treatment for hepatitis C in people who inject drugs: Delivered in needle and syringe programs via directly observed therapy versus fortnightly collection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sofosbuvir and velpatasvir: a stellar option for patients with decompensated hepatitis C virus (HCV) cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. logan.testcatalog.org [logan.testcatalog.org]
- 13. Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Navigating Antiviral Combinations: A Comparative Guide on the Synergistic, Additive, and Antagonistic Effects of Adafosbuvir and Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
As the landscape of antiviral therapeutics continues to evolve, the strategic combination of drugs to enhance efficacy, overcome resistance, and minimize toxicity is a cornerstone of modern drug development. Adafosbuvir (AL-335), a uridine-based nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, represents a key class of direct-acting antivirals (DAAs).[1] Understanding its potential interactions—be it synergistic, additive, or antagonistic—with other antiviral agents is critical for designing next-generation therapeutic regimens.
Due to the limited availability of public data on this compound in combination therapies, this guide will leverage available data from its close analog, Sofosbuvir, another potent nucleotide NS5B polymerase inhibitor.[2][3] By examining the well-documented interactions of Sofosbuvir with other classes of HCV DAAs, such as NS5A inhibitors and protease inhibitors, we can extrapolate a framework for predicting and evaluating the potential combinatorial effects of this compound. This guide provides a comprehensive overview of the mechanisms of action, quantitative data from representative in vitro studies, detailed experimental protocols for assessing antiviral synergy, and visual workflows to aid in experimental design.
Mechanisms of Action: Targeting Multiple Fronts of the HCV Replication Cycle
The high efficacy of combination therapies for HCV lies in the simultaneous targeting of multiple, essential viral proteins, thereby crippling the virus's ability to replicate.[4] this compound, like Sofosbuvir, targets the RNA-dependent RNA polymerase NS5B, a critical enzyme for the replication of the viral genome.[1][2][5] By acting as a chain terminator, it prematurely halts the synthesis of new viral RNA.[2]
This mechanism is often combined with:
-
NS5A Inhibitors (e.g., Ledipasvir, Velpatasvir, Daclatasvir): These drugs target the NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.[3][6] The exact mechanism is complex but is thought to involve the inhibition of the formation of the replication complex and impairment of virion assembly.[6]
-
NS3/4A Protease Inhibitors (e.g., Simeprevir, Grazoprevir): These agents block the activity of the NS3/4A protease, an enzyme crucial for cleaving the HCV polyprotein into mature, functional viral proteins.[1] This inhibition prevents the formation of the viral replication complex.
The distinct targets of these drug classes within the HCV life cycle provide a strong rationale for their combined use, increasing the likelihood of a synergistic or additive antiviral effect and raising the barrier to the development of drug resistance.
References
- 1. Combination of sofosbuvir and daclatasvir in the treatment of genotype 3 chronic hepatitis C virus infection in patients on maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir (SOF) Suppresses Ledipasvir (LDV)-resistant Mutants during SOF/LDV Combination Therapy against Genotype 1b Hepatitis C Virus (HCV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Velpatasvir and Sofosbuvir Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro safety profiles of Adafosbuvir and other relevant antiviral compounds, Sofosbuvir and Remdesivir. The information is intended to assist researchers and drug development professionals in evaluating the potential toxicological liabilities of these compounds at the preclinical stage. While in vitro data for this compound is limited in the public domain, this guide summarizes the available information and provides a framework for comparison with well-characterized analogues.
Comparative Safety Profile
The following tables summarize the available quantitative in vitro safety data for Sofosbuvir and Remdesivir. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Not specified | Not specified | Not specified | Efficacy and safety demonstrated in vitro.[1] | |
| Sofosbuvir | Huh-7.5 | MTT | CC50 | >50,000 nM | |
| HepG2 | MTT | CC50 | 600 µg/mL | ||
| Normal Hepatocytes | MTT | CC50 | 900 µg/mL | ||
| HepG2 | Cytokinesis-Block Micronucleus | NDCI | No significant cytotoxic effects up to 1.511 mM | [2] | |
| Hepatoma cells | Not specified | Not specified | Investigated concentrations did not cause toxic effects. | [3] | |
| Huh7 | MTT | CC50 | No cytotoxic effects up to 100 µM (encapsulated) | [4] | |
| Remdesivir | Multiple human cell lines | Various | CC50 | 1.7 to >20 µM (5-14 days exposure) | [5][6][7] |
| Vero E6 | Plaque reduction, TCID50 | CC50 | >100 µM | [8] |
CC50: 50% cytotoxic concentration; NDCI: Nuclear Division Cytotoxicity Index; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; TCID50: 50% Tissue Culture Infectious Dose.
Table 2: Comparative Mitochondrial Toxicity
| Compound | Model System | Endpoint | Result | Citation |
| This compound | Not specified | Not specified | Safety demonstrated in vitro.[1] | |
| Sofosbuvir | Cell-based/enzymatic assays | PolRMT affinity | Low affinity, poor mitochondrial toxicity. | [5] |
| Yeast | Mitochondrial morphology, mtDNA | Impaired morphology, lowered mtDNA copy number. | [9] | |
| Hepatoma cells | Mitochondrial respiration | No impairment observed. | [3] | |
| Remdesivir | hiPSC-Cardiomyocytes | Mitochondrial morphology, respiration | Induced mitochondrial fragmentation and suppressed respiration.[10][11] | |
| HepG2 cells | mtDNA synthesis | Lack of a specific dose-dependent effect. | [5] | |
| PC-3 cells | Mitochondrial protein synthesis | No selective effect. | [5] | |
| Replicative mitochondrial DNA polymerase (Pol γ) | DNA synthesis | Did not incorporate into nascent DNA but impeded synthesis.[9] |
PolRMT: Mitochondrial RNA Polymerase; mtDNA: mitochondrial DNA; hiPSC: human induced pluripotent stem cell.
Table 3: Comparative Cardiotoxicity
| Compound | Model System | Endpoint | Result | Citation |
| This compound | Not specified | Not specified | Safety demonstrated in vitro.[1] | |
| Sofosbuvir | hiPSC-Cardiomyocytes | Electrophysiology | Negligible effects alone; dose-dependent effects with amiodarone.[12] | |
| hiPSC-Cardiomyocytes | hCav1.2 channels | Inhibited in the presence of amiodarone. | ||
| Remdesivir | hiPSC-Cardiomyocytes | Cell viability, sarcomere structure, Ca2+ handling | Induced cell death, sarcomere disarray, and dysregulation. | |
| HEK293 cells (hERG) | hERG current | Prolonged exposure significantly reduced peak tail currents.[13][14] | ||
| Cardiomyocytes | Cytotoxicity | Induced significant cytotoxic effects.[12][15] |
hERG: human Ether-à-go-go-Related Gene; hCav1.2: human voltage-gated calcium channel 1.2.
Table 4: Comparative Hepatotoxicity
| Compound | Model System | Endpoint | Result | Citation |
| This compound | Not specified | Not specified | Safety demonstrated in vitro.[1] | |
| Sofosbuvir | HepG2 cells | Cytotoxicity with Ribavirin | Increased cytotoxicity.[9] | |
| HepG2 cells | MTT | CC50 of 600 µg/mL. | ||
| Remdesivir | Primary human hepatocytes | Cell viability, albumin synthesis | Markedly reduced viability and synthesis.[16] | |
| HepG2 cells | Cytotoxicity | CC50 of 1.7 to >20 µM.[5][6][7] | ||
| Human hepatocytes | Toxicity | Demonstrated to be toxic at a cellular level.[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro safety studies. Below are generalized protocols for the key experiments cited in this guide.
Cytotoxicity Assays
-
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).
-
General Protocol (MTT Assay):
-
Cell Seeding: Plate cells (e.g., HepG2, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value from the dose-response curve.
-
Mitochondrial Toxicity Assays
-
Objective: To assess the adverse effects of a compound on mitochondrial function.
-
General Protocol (Mitochondrial Respiration - Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat cells with the test compound for a specified duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Respiration Measurement: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time using the Seahorse XF Analyzer.
-
Inhibitor Injection: Sequentially inject mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial respiration (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity).
-
Data Analysis: Analyze the changes in OCR and ECAR to assess the impact of the compound on mitochondrial function.
-
Cardiotoxicity Assays
-
Objective: To evaluate the potential of a compound to induce cardiac muscle cell damage or interfere with cardiac electrophysiology.
-
General Protocol (hERG Patch-Clamp Assay):
-
Cell Culture: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Electrophysiology Recording: Perform whole-cell patch-clamp recordings to measure the hERG current.
-
Compound Application: Acutely perfuse the cells with different concentrations of the test compound.
-
Current Measurement: Record the hERG tail current at various voltage steps.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
-
Hepatotoxicity Assays
-
Objective: To assess the potential of a compound to cause liver cell injury.
-
General Protocol (Primary Human Hepatocyte Viability):
-
Hepatocyte Culture: Culture primary human hepatocytes in a suitable medium.
-
Compound Treatment: Expose the hepatocytes to various concentrations of the test compound for a defined period.
-
Viability Assessment: Measure cell viability using methods such as ATP content (e.g., CellTiter-Glo®) or release of lactate dehydrogenase (LDH).
-
Functional Assessment: Measure liver-specific functions, such as albumin or urea synthesis, to assess hepatocyte health.
-
Data Analysis: Analyze the dose-dependent effects on viability and function to determine the hepatotoxic potential.
-
Diagrams of Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro safety assays.
Caption: General workflow for a cell viability assay (e.g., MTT) to determine cytotoxicity.
Caption: Workflow for assessing mitochondrial toxicity using a Seahorse XF Analyzer.
Caption: Workflow for assessing cardiotoxicity via the hERG patch-clamp assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Remdesivir as an anti-COVID-19 Drug on Chicken Hepatocyte Enzymes; an in vitro Study - Iranian Journal of Medical Microbiology [ijmm.ir]
- 4. Safety Assessment | Evotec [evotec.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 9. Remdesivir triphosphate blocks DNA synthesis and increases exonucleolysis by the replicative mitochondrial DNA polymerase, Pol γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remdesivir induces persistent mitochondrial and structural damage in human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential Cardiotoxic Effects of Remdesivir on Cardiovascular System: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolonged Exposure to Remdesivir Inhibits the Human Ether-A-Go-Go-Related Gene Potassium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolonged Exposure to Remdesivir Inhibits the Human Ether-A-Go-Go-Related Gene Potassium Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Cardiotoxic Effects of Remdesivir on Cardiovascular System: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hepatic manifestations of COVID-19 and effect of remdesivir on liver function in patients with COVID-19 illness - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Disposal of Adafosbuvir
Disclaimer: As of November 2025, specific disposal guidelines for a compound identified as "Adafosbuvir" are not publicly available in established safety and regulatory databases. The following procedures are based on general best practices for the disposal of investigational antiviral compounds and should be adapted in accordance with the manufacturer's Safety Data Sheet (SDS) and local institutional and environmental regulations.
Pre-Disposal and Handling
Proper handling is the first step to ensure safe disposal. All personnel handling this compound must be trained on its potential hazards, as outlined in the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Required if handling powder or creating aerosols |
Segregation and Waste Classification
Proper segregation of waste is critical to ensure it is handled by the correct disposal stream.
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Adafosbuvir
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent antiviral compounds like Adafosbuvir. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and build a culture of safety.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols for similar nucleotide analogs, such as Sofosbuvir, offer a strong basis for establishing protective measures. The following recommendations are synthesized from best practices in handling antiviral agents and data from analogous compounds.
Recommended Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against exposure. All personnel handling this compound should be trained in the proper donning, doffing, and disposal of PPE.
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently. | EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or gown. | Standard laboratory practice.[1][2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A suitable respirator should be used if a risk assessment indicates it is necessary.[1][2] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing exposure risk and ensuring proper disposal of waste. The following workflows provide a clear, procedural guide for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling of this compound
This workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Detailed Methodologies for Safe Handling:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards and establish control measures.
-
Spill Kit Availability: Ensure a well-stocked chemical spill kit is readily accessible in the laboratory. The kit should contain absorbent materials, appropriate neutralizing agents, and additional PPE.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.
-
Ventilated Enclosure: All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2]
-
Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[1][3]
-
Mechanical Pipetting: Do not pipette by mouth. Always use mechanical pipetting devices.
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in designated waste containers.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan for this compound Waste
Proper disposal of antiviral drug waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Detailed Methodologies for Disposal:
-
Waste Segregation: Segregate all waste contaminated with this compound, including unused compounds, contaminated lab consumables (e.g., pipette tips, vials), and PPE, at the point of generation.
-
Designated Containers: Use clearly labeled, sealed, and leak-proof containers for the collection of this compound waste.[1]
-
Hazardous Waste: Dispose of all this compound-contaminated materials as hazardous chemical waste.[4] Do not pour chemical waste into sink drains or discard in regular trash.
-
Regulatory Compliance: Adhere to all institutional, local, state, and federal regulations for the disposal of pharmaceutical waste.[4][5]
-
Licensed Disposal Service: Arrange for the collection and disposal of hazardous waste through a licensed and approved waste management contractor.
Spill Response Procedures
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill and determine if you have the appropriate training and equipment to clean it up. For large or highly dispersed spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean a minor spill, don the appropriate PPE, including respiratory protection if there is a risk of airborne powder.
-
Containment and Cleanup: Cover the spill with a suitable absorbent material.[2] Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area thoroughly with an appropriate cleaning agent.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with institutional policy.
By implementing these comprehensive safety and handling procedures, research institutions can provide a secure environment for scientists working with this compound and other potent antiviral compounds, thereby fostering a culture of safety and responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
